molecular formula C12H15N3O B1324273 5-(Piperidin-3-yloxy)-1H-indazole CAS No. 478831-60-6

5-(Piperidin-3-yloxy)-1H-indazole

Cat. No.: B1324273
CAS No.: 478831-60-6
M. Wt: 217.27 g/mol
InChI Key: BQSDKFJPDIYXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidin-3-yloxy)-1H-indazole is a chemical compound of significant interest in scientific research and drug discovery, particularly within the field of medicinal chemistry. It features a 1H-indazole scaffold linked to a piperidine ring via an ether bond. The 1H-indazole core is a prominent privileged structure in drug design, known for its ability to interact with various biological targets . Researchers utilize this and similar indazole derivatives as key intermediates or potential pharmacophores in the design and synthesis of novel bioactive molecules. While the specific biological profile of this compound is an area of active investigation, indazole compounds bearing substituents like carboxamide groups and heteroaryl systems have demonstrated potent and selective inhibition of specific kinases, such as p21-activated kinase 1 (PAK1) . PAK1 is a recognized target in oncology due to its role in tumor progression, migration, and invasion . Consequently, this compound serves as a valuable scaffold for developing potential anticancer agents, especially those aimed at suppressing metastatic behavior. Furthermore, the piperidin-3-yloxy moiety is a common structural feature intended to enhance drug-like properties and facilitate interactions with enzymatic active sites. As a research chemical, this compound is intended for use in hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and as a building block for constructing more complex chemical entities. It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for detailed synthetic methodologies and emerging research on this class of compounds .

Properties

IUPAC Name

5-piperidin-3-yloxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-11(8-13-5-1)16-10-3-4-12-9(6-10)7-14-15-12/h3-4,6-7,11,13H,1-2,5,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSDKFJPDIYXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629066
Record name 5-[(Piperidin-3-yl)oxy]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478831-60-6
Record name 5-[(Piperidin-3-yl)oxy]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(Piperidin-3-yloxy)-1H-indazole CAS number and molecular weight

[1]

Executive Summary

5-(Piperidin-3-yloxy)-1H-indazole (CAS: 478831-60-6 ) is a critical heterocyclic building block used extensively in the development of kinase inhibitors, particularly targeting Rho-associated protein kinase (ROCK) and Janus kinase (JAK) pathways.[1]

As a bifunctional scaffold, it combines the ATP-mimetic properties of the indazole core (a bioisostere of the purine ring) with the solubilizing and vector-positioning capabilities of the piperidine ring.[1] This guide details the physicochemical properties, validated synthetic protocols, and medicinal chemistry applications of this compound, designed for researchers optimizing lead candidates in oncology and fibrosis indications.

Chemical Identity & Physicochemical Properties[2][3][4]

PropertySpecification
CAS Number 478831-60-6
IUPAC Name This compound
Molecular Formula

Molecular Weight 217.27 g/mol
Exact Mass 217.1215
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; sparing solubility in water (unless protonated)
pKa (Calc) Indazole NH: ~13.8; Piperidine NH: ~10-11
SMILES C1CNCC(C1)Oc2cc3c(cn3)cc2

Synthetic Methodology & Manufacturing

The synthesis of this compound typically requires a convergent approach. The ether linkage is the challenging step, often necessitating protection of the piperidine nitrogen to prevent side reactions.

Retrosynthetic Analysis

The most robust route involves the coupling of 5-hydroxyindazole with a protected 3-hydroxypiperidine derivative.[1] The Mitsunobu reaction is preferred over nucleophilic aromatic substitution (

1
Validated Synthetic Protocol

The following protocol is adapted from standard medicinal chemistry practices and patent literature (e.g., EP1403255A1) describing Rho Kinase inhibitors.

Step 1: Mitsunobu Coupling
  • Reagents: 5-Hydroxyindazole (1.0 eq), N-Boc-3-hydroxypiperidine (1.2 eq), Triphenylphosphine (

    
    , 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq).[1]
    
  • Solvent: Anhydrous THF.

  • Conditions:

    
     to Room Temperature (RT), 
    
    
    hours under
    
    
    .

Procedure:

  • Dissolve 5-hydroxyindazole, N-Boc-3-hydroxypiperidine, and

    
     in anhydrous THF under nitrogen.
    
  • Cool the mixture to

    
    .
    
  • Add DIAD dropwise over 30 minutes to control the exotherm.

  • Allow the reaction to warm to RT and stir overnight.

  • Workup: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient) to isolate tert-butyl 3-(1H-indazol-5-yloxy)piperidine-1-carboxylate.

Step 2: Deprotection (Boc Removal) [1]
  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Conditions: RT, 1-3 hours.[2]

Procedure:

  • Dissolve the intermediate from Step 1 in Methanol or DCM.

  • Add 4M HCl in Dioxane (excess, ~5-10 eq).

  • Stir at RT until LCMS indicates complete consumption of the starting material (

    
    ).
    
  • Isolation: Concentrate under reduced pressure. The residue can be used as the hydrochloride salt or neutralized with

    
     to obtain the free base.
    
Process Flow Diagram (Graphviz)

SynthesisPathstart15-Hydroxyindazolestep1Mitsunobu Coupling(PPh3, DIAD, THF)start1->step1start2N-Boc-3-hydroxypiperidinestart2->step1interIntermediate:N-Boc-5-(piperidin-3-yloxy)indazolestep1->interEther Bond Formationstep2Acidic Deprotection(4M HCl/Dioxane)inter->step2Boc RemovalfinalProduct:This compoundstep2->finalSalt Formation/Neutralization

Caption: Convergent synthesis via Mitsunobu coupling followed by acid-mediated deprotection.

Medicinal Chemistry Applications

Pharmacophore Role

In drug discovery, this compound serves as a "hinge-binding" scaffold.[1]

  • Indazole Moiety: The

    
     and 
    
    
    nitrogens often form hydrogen bonds with the hinge region of kinase ATP-binding pockets (e.g., residue Glu/Leu backbones).[1]
  • Ether Linker: Provides rotational freedom, allowing the piperidine ring to project into the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose binding pocket).

  • Piperidine Ring: The secondary amine is a versatile handle for further derivatization (alkylation, amidation, urea formation) to tune potency and pharmacokinetic (PK) properties.

Target Specificity: ROCK Inhibitors

This scaffold is prominent in the synthesis of Rho-kinase (ROCK) inhibitors.[1] ROCK is an effector of the small GTPase Rho and plays a central role in actin cytoskeleton organization.

  • Mechanism: Inhibitors utilizing this scaffold compete with ATP. The indazole mimics the adenine base of ATP.[3]

  • Clinical Relevance: Compounds derived from this intermediate are investigated for treating glaucoma (by relaxing trabecular meshwork), hypertension, and fibrotic diseases.

Analytical Characterization

To validate the integrity of the synthesized compound, the following analytical signatures should be observed:

  • 1H NMR (DMSO-d6):

    • Indazole Aromatic:

      
       7.9-8.1 (s, 1H, H-3), 
      
      
      7.5 (d, 1H, H-7),
      
      
      7.1 (dd, 1H, H-6),
      
      
      7.0 (d, 1H, H-4).
    • Ether Linkage:

      
       4.3-4.5 (m, 1H, O-CH-Piperidine).[1]
      
    • Piperidine: Multiplets at

      
       1.5-3.2 corresponding to the ring protons.[1]
      
    • Exchangeable: Broad singlets for Indazole-NH and Piperidine-NH (if free base).[1]

  • LC-MS:

    • Ionization: ESI Positive Mode.

    • Peak:

      
      .[1]
      

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). Hygroscopic as a hydrochloride salt.
    
  • Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust generation.

References

  • Bio-Fount. (n.d.). This compound Product Page. Retrieved from [1]

  • European Patent Office. (2004). EP1403255A1 - Rho Kinase Inhibitors.[1][4] (Example 376 & Description of Intermediate). Retrieved from

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: Indazole Derivatives. Retrieved from [1]

The Strategic Role of the 5-(Piperidin-3-yloxy)-1H-indazole Scaffold in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] Its versatile structure allows for multi-directional modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide delves into the strategic importance of a specific, albeit less explored, indazole derivative: the 5-(piperidin-3-yloxy)-1H-indazole scaffold. While direct literature on this exact moiety is sparse, by examining the well-established principles of indazole-based kinase inhibitor design, particularly the structure-activity relationships (SAR) of 5-substituted and piperidine-containing indazoles, we can extrapolate the significant potential of this scaffold. This guide will provide a comprehensive analysis of the synthesis, key structural features, and rationale for the utilization of the this compound core in the discovery of next-generation kinase inhibitors.

The Indazole Nucleus: A Cornerstone of Kinase Inhibition

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[3] This aromatic system can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and prevalent form in many kinase inhibitors.[3] The indazole scaffold's success in kinase inhibitor design can be attributed to several key features:

  • Hydrogen Bonding Capabilities: The indazole ring possesses both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), allowing it to form crucial interactions with the hinge region of the ATP-binding pocket of many kinases.[4]

  • Structural Rigidity and Planarity: The rigid, planar nature of the indazole core provides a stable platform for the precise orientation of substituent groups into specific pockets of the kinase active site.

  • Versatility for Substitution: The indazole ring can be readily functionalized at multiple positions, enabling extensive SAR studies to optimize inhibitor performance.

Several FDA-approved kinase inhibitors, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole core, underscoring its clinical significance.[1][5]

The Significance of 5-Position Substitution on the Indazole Ring

The 5-position of the indazole ring often projects towards the solvent-exposed region of the ATP-binding site, making it a critical position for introducing substituents that can enhance potency, modulate selectivity, and improve physicochemical properties.

From 5-Amino and 5-Alkoxy to Complex Heterocyclic Moieties

Structure-activity relationship studies on various indazole-based kinase inhibitors have demonstrated that a wide range of substituents at the 5-position are well-tolerated and can significantly impact biological activity. For instance, in the development of ROCK-II inhibitors, 5-substituted indazoles were explored to regain key binding interactions.[6] The introduction of alkoxy groups at the 5-position of indazole-3-carboxamides has been shown to be more potent than a methyl group in GSK-3β inhibitors.[2] This highlights the potential of an ether linkage at this position to favorably influence inhibitor binding.

The Piperidine Moiety: A Versatile Tool for Kinase Inhibitor Design

The piperidine ring is a common heterocycle in medicinal chemistry, valued for its ability to:

  • Introduce a Basic Center: The nitrogen atom of the piperidine ring can be protonated at physiological pH, which can be leveraged to form salt bridges with acidic residues in the target kinase or to improve aqueous solubility.

  • Provide a Vector for Further Substitution: The piperidine ring can be substituted at various positions to probe different regions of the kinase active site.

  • Influence Pharmacokinetic Properties: The inclusion of a piperidine moiety can impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

In the context of indazole-based kinase inhibitors, piperidine and piperazine moieties are frequently appended to the core scaffold to enhance potency and selectivity. For example, a series of 1-(4-(1H-indazol-5-yl amino)piperidin-1-yl)-2-hydroxy(or 2-amino) analogs were designed as potent inhibitors of ROCK-II.[7]

The this compound Scaffold: A Promising, Underexplored Motif

By combining the advantageous features of a 5-alkoxy indazole with a piperidine ring, the this compound scaffold emerges as a highly promising, yet underexplored, platform for kinase inhibitor discovery.

Key Structural Features and Hypothesized Advantages

The this compound scaffold offers several potential advantages:

  • Optimal Linkage: The ether linkage at the 5-position provides a flexible yet stable connection between the indazole core and the piperidine ring, allowing the piperidine to adopt an optimal conformation for binding.

  • Three-Dimensionality: The non-planar piperidine ring introduces three-dimensionality to the inhibitor, which can lead to improved shape complementarity with the kinase active site and enhanced selectivity.

  • Chirality: The piperidin-3-yloxy group introduces a chiral center, which can be exploited to achieve stereospecific interactions with the target kinase, potentially leading to increased potency and reduced off-target effects.

  • Vector for Diversity: The piperidine nitrogen can be functionalized with a variety of substituents to modulate the inhibitor's properties.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the target scaffold can be envisioned as a multi-step process, beginning with the synthesis of a 5-hydroxy-1H-indazole intermediate, followed by an etherification reaction with a protected 3-hydroxypiperidine derivative, and concluding with deprotection and optional N-alkylation of the piperidine.

Diagram of a potential synthetic workflow:

G A Substituted o-toluidine B Nitrosation & Cyclization A->B C 5-Substituted-1H-indazole B->C D Demethylation (if 5-methoxy) C->D E 5-Hydroxy-1H-indazole D->E G Mitsunobu or Williamson Ether Synthesis E->G F N-protected 3-hydroxypiperidine F->G H Protected this compound G->H I Deprotection H->I J This compound I->J K Reductive Amination or Acylation J->K L N-Substituted Derivatives K->L

Caption: Generalized synthetic workflow for this compound derivatives.

Step 1: Synthesis of 5-Hydroxy-1H-indazole

The synthesis of 5-hydroxy-1H-indazoles can be achieved through various methods, often starting from appropriately substituted anilines. A common route involves the diazotization of a substituted aniline followed by cyclization. Alternatively, demethylation of a more readily available 5-methoxy-1H-indazole is a viable strategy.

Step 2: Etherification of 5-Hydroxy-1H-indazole with N-Boc-3-hydroxypiperidine

A Mitsunobu reaction or a Williamson ether synthesis can be employed for this key step.

  • Mitsunobu Reaction:

    • Dissolve 5-hydroxy-1H-indazole (1.0 eq) and N-Boc-3-hydroxypiperidine (1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Add triphenylphosphine (1.5 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.

Step 3: Deprotection of the Piperidine Nitrogen

The Boc protecting group can be removed under acidic conditions.

  • Dissolve the protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the solution under reduced pressure to remove the solvent and excess TFA.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected this compound.

Step 4: N-Substitution of the Piperidine Ring

The secondary amine of the piperidine can be further functionalized via reductive amination or acylation.

  • Reductive Amination:

    • Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or dichloroethane.

    • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction with water and extract with an organic solvent.

    • Purify the crude product by column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a panel of kinases can be determined using a variety of commercially available assay formats, such as a radiometric assay or a fluorescence-based assay.

Generalized Protocol for a Fluorescence-Based Kinase Assay (e.g., ADP-Glo™):

  • Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Serially dilute the test compounds in DMSO and add them to the wells of a 96- or 384-well plate.

  • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells containing the test compounds.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram of a typical kinase inhibitor discovery workflow:

G A Target Identification & Validation B Library Design & Synthesis (e.g., 5-(piperidin-3-yloxy)-1H-indazoles) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Hit-to-Lead Optimization (SAR Studies) D->E F Lead Candidate Selection E->F G In Vitro & In Vivo Profiling (ADME, Toxicology) F->G H Preclinical Development G->H

Caption: A generalized workflow for kinase inhibitor discovery.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for the this compound scaffold is not available, we can infer potential trends based on related indazole series.

Table 1: Postulated SAR for this compound Derivatives

Position of ModificationStructural ChangeExpected Impact on ActivityRationale
Piperidine Nitrogen Introduction of small alkyl groupsMay increase potency by exploring hydrophobic pockets.Common observation in many kinase inhibitor series.
Introduction of polar groups (e.g., amides, sulfonamides)Could enhance solubility and provide additional hydrogen bonding interactions.May improve pharmacokinetic properties.
Introduction of aromatic or heteroaromatic ringsMay lead to potent inhibitors through pi-stacking or other interactions.Observed in ROCK-II inhibitors with piperidine moieties.[7]
Indazole N1 Alkylation or arylationCan modulate the hydrogen bonding capacity and overall shape of the inhibitor.N1 substitution can be used to fine-tune selectivity.
Indazole C3 Introduction of amides or other hydrogen bonding groupsCan form additional interactions with the kinase active site.A common strategy in many indazole-based kinase inhibitors.

Future research should focus on the synthesis of a small library of this compound derivatives with variations at the piperidine nitrogen and the indazole N1 and C3 positions. Screening this library against a broad panel of kinases will be crucial to identify the primary targets of this scaffold and to establish a foundational SAR.

Conclusion

The this compound scaffold represents a novel and promising area for exploration in the field of kinase inhibitor discovery. By combining the well-established advantages of the indazole core with the versatile piperidine moiety through a strategic ether linkage at the 5-position, this scaffold has the potential to yield potent, selective, and drug-like kinase inhibitors. The synthetic strategies and assay methodologies outlined in this guide provide a roadmap for researchers to begin exploring the therapeutic potential of this exciting class of compounds. Further investigation into the synthesis and biological evaluation of derivatives of this scaffold is highly warranted and could lead to the discovery of new and effective treatments for a range of diseases driven by aberrant kinase activity.

References

  • Hsieh, H.P. et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 186–199.
  • Feng, Y. et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-60. [Link]

  • Feng, Y. et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-60. [Link]

  • BenchChem (2025).
  • Tandon, R. et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1634-1667.
  • Hsieh, H.P. et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 186–199.
  • Feng, Y. et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-60. [Link]

  • Czaja, K. et al. (2023). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Molecules, 28(14), 5359.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Indazole Derivatives in Modern Drug Discovery. InnoPharmChem.
  • Gaikwad, S. et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 233-243.
  • Sharma, S. et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(2).
  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. (2021). ScholarWorks@UNO.
  • Li, J. et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery. PharmaBlock.
  • 5-substituted indazoles as kinase inhibitors. (2015).
  • Mal, R. et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(15), 10669-10695.
  • Indazole compounds and pharmaceutical compositions for Inhibiting protein kinases, and methods for their use. (2005).
  • Zhang, Y. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2779.
  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. (2025).
  • Tandon, R. et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1634-1667.
  • BenchChem (2025).
  • Zhang, Y. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2779.
  • Indazole From Natural Resources And Biological Activity. (2022).
  • Identification of Potent Reverse Indazole Inhibitors for HPK1. (2021). Journal of Medicinal Chemistry, 64(6), 3361-3382.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Indazole-Piperidine Ethers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Indazole-Piperidine Ethers , a privileged scaffold in medicinal chemistry. While the indazole-carboxamide linkage is classically associated with 5-HT4 agonism (e.g., Velusetrag), the ether linkage represents a distinct chemotype often utilized to modulate lipophilicity, metabolic stability, and target selectivity—most notably in ROCK (Rho-associated kinase) inhibitors and MCH-1 antagonists .

Executive Summary: The Scaffold Architecture

The indazole-piperidine ether scaffold combines the bioisosteric versatility of the indazole core with the basicity of the piperidine ring, linked via an oxygen atom. This ether linkage offers a rotational degree of freedom distinct from the rigid amide bonds found in many GPCR ligands.

  • Primary Therapeutic Targets:

    • ROCK-II Inhibitors: 5-(piperidin-4-yloxy)-1H-indazole derivatives (e.g., SR-1459).[1][2]

    • 5-HT4 Agonists: Ether bioisosteres of the classical carboxamide gastroprokinetics.

    • MCH-1 Antagonists: Utilization of the ether to span the lipophilic pocket.

The Pharmacophore Map

The structure is bipartite, consisting of the Heteroaromatic Core (Indazole) and the Basic Head (Piperidine), connected by the Ether Linker .

Pharmacophore Core Indazole Core (H-Bond Donor/Acceptor) Linker Ether Linkage (-O-) Core->Linker Position 3, 5, or 6 Target Target Selectivity (ROCK vs. 5-HT4) Core->Target Hinge Binding (Kinase) or Hydrophobic Pocket (GPCR) Head Piperidine Head (Basic Amine / Cation-Pi) Linker->Head Flexible Tether Head->Target Interaction with Asp residue

Figure 1: Pharmacophore segmentation of the Indazole-Piperidine Ether scaffold.

Synthetic Strategies

The construction of the indazole-piperidine ether bond is the rate-limiting step in library generation. Two primary strategies are employed: Mitsunobu Coupling (preferred for versatility) and Nucleophilic Aromatic Substitution (SNAr) (preferred for scale-up of activated cores).

Method A: The Mitsunobu Coupling

This pathway allows for the coupling of commercially available hydroxy-indazoles with 4-hydroxy-N-Boc-piperidines. It proceeds with inversion of configuration (relevant if using chiral hydroxypiperidines) and tolerates various substituents on the indazole ring.

Method B: SNAr Displacement

Requires an electron-deficient indazole (e.g., fluoro- or nitro-substituted). This method is robust but less tolerant of electron-rich indazole cores often required for kinase affinity.

Synthesis Start1 Hydroxy-Indazole (Nucleophile) Step1 Mitsunobu Conditions PPh3, DIAD, THF, 0°C -> RT Start1->Step1 Start2 N-Boc-4-Hydroxypiperidine (Alcohol) Start2->Step1 Inter Intermediate: N-Boc-Indazole-Ether Step1->Inter Step2 Deprotection TFA/DCM or HCl/Dioxane Inter->Step2 Final Target Product: Indazole-Piperidine Ether Step2->Final

Figure 2: The standard Mitsunobu synthetic pathway for generating the ether linkage.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is highly position-dependent. Below is a breakdown of the critical vectors for optimization.

The Indazole Core (The Anchor)
  • Position 5-yloxy (Kinase Vector): For ROCK inhibitors, the ether linkage at the C5 position is critical. The indazole nitrogen (N1-H) often binds to the kinase hinge region (Glu/Leu backbone).

    • Modification: Alkylation of N1 abolishes activity in ROCK inhibitors (loss of H-bond donor) but may be tolerated in GPCR ligands.

  • Position 3-yloxy (GPCR Vector): In 5-HT4 ligands, the 3-position is classically a carboxamide. Replacing this with an ether (3-alkoxy) often retains affinity but alters intrinsic efficacy (partial agonism vs. antagonism) due to the loss of the carbonyl H-bond acceptor.

The Ether Linker
  • Length & Constraint: The single oxygen atom provides a specific distance (~1.4 Å). Extending this to an ethoxy (-O-CH2-) spacer often leads to a "cliff" in activity due to entropic penalties in the binding pocket.

  • Electronic Effect: The ether oxygen acts as a weak H-bond acceptor. In 5-HT4 agonists, this mimics the carbonyl oxygen of the benzamide class (e.g., Prucalopride).

The Piperidine Head (The Basic Center)
  • Nitrogen Basicity: The secondary or tertiary amine is essential for a salt bridge interaction with a conserved Aspartate residue (e.g., Asp in TM3 of GPCRs).

  • N-Substitution:

    • Free Amine: High polarity, poor membrane permeability.

    • N-Benzyl:[3] Common in MCH-1 antagonists to access a secondary hydrophobic pocket.

    • N-Urea/Amide: Used in ROCK inhibitors (e.g., SR-1459) to capture additional H-bonds in the solvent-exposed region.

Comparative Data: Linker Effects on Potency[4][5]
Compound ClassLinker TypeTargetKey InteractionRepresentative Potency (

/

)
SR-1459 5-Ether (-O-)ROCK-IIHinge Binding (Indazole NH)13 nM (ROCK-II)
Velusetrag Amide (-CONH-)5-HT4H-Bond Network0.3 nM (

)
Analog A 3-Ether (-O-)5-HT4Hydrophobic Pocket>100 nM (Reduced Efficacy)
MCH-1 Ligand Benzyl EtherMCH-1Lipophilic Span~10 nM

Experimental Protocols

General Procedure for Mitsunobu Coupling

This protocol is validated for the synthesis of 5-(1-Boc-piperidin-4-yloxy)-1H-indazole.

  • Reagents: 5-Hydroxyindazole (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), Triphenylphosphine (

    
    , 1.5 eq).
    
  • Solvent: Anhydrous THF (0.1 M concentration).

  • Execution:

    • Dissolve indazole, piperidine, and

      
       in THF under 
      
      
      
      atmosphere.
    • Cool the solution to 0°C.

    • Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20 minutes. Note: Exothermic.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Verify formation of the ether product by LC-MS (Target Mass + H) and disappearance of the phenol peak.

ROCK-II Kinase Inhibition Assay

To validate the activity of 5-yloxy variants.

  • Setup: Use a fluorescence polarization (FP) or FRET-based assay (e.g., IMAP technology).

  • Reaction Mix: 10 µL reaction containing 20 mM Tris-HCl (pH 7.5), 10 mM

    
    , 1 mM EGTA, 1 µM ATP, and recombinant ROCK-II enzyme (approx 1-5 nM).
    
  • Substrate: Fluorescently labeled peptide substrate (e.g., S6 peptide).

  • Initiation: Add compound (dissolved in DMSO) followed by ATP to start the reaction.

  • Incubation: 60 minutes at RT.

  • Readout: Measure fluorescence polarization. Calculate

    
     using a 4-parameter logistic fit.
    

Pathway Visualization: ROCK Signaling

The indazole-piperidine ether (specifically the 5-yloxy variant) acts by inhibiting the ROCK pathway, which regulates cytoskeletal dynamics.

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK-I / ROCK-II (Target of Indazole Ether) RhoA->ROCK Activates Substrates Phosphorylation of Substrates (MYPT1, LIMK, MLC) ROCK->Substrates Phosphorylates Effect Actin Cytoskeleton Contraction / Cell Migration Substrates->Effect Regulates Inhibitor Indazole-Piperidine Ether (Inhibitor) Inhibitor->ROCK Blocks ATP Binding

Figure 3: Mechanism of action for Indazole-Piperidine Ethers in the Rho/ROCK signaling cascade.

References

  • Hu, E., et al. (2007). Structure–activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-2360.[2] Link

  • Smith, J.A., et al. (2010).[4] Discovery of Velusetrag (TD-5108): A Potent and Selective 5-HT4 Receptor Agonist. Journal of Medicinal Chemistry. (Contextual reference for the amide-scaffold comparison). Link

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Link

  • Theravance Biopharma. (2016). Velusetrag Clinical Data and Structure Disclosure. Link

Sources

Physicochemical Characteristics of 5-(Piperidin-3-yloxy)-1H-indazole Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-(Piperidin-3-yloxy)-1H-indazole moiety represents a privileged substructure in modern medicinal chemistry, particularly within kinase inhibitor discovery (e.g., ROCK, CDK, and FGFR families) and GPCR modulation. This building block combines the bioisosteric utility of the indazole core—mimicking the purine ring of ATP—with the solubility-enhancing and vector-positioning properties of the piperidine ether.

This guide provides a rigorous analysis of the physicochemical behavior of this scaffold, focusing on its tautomeric equilibrium, ionization constants (pKa), and pH-dependent lipophilicity (LogD). It further details synthetic accessibility and validated experimental protocols for characterization, ensuring seamless integration into lead optimization campaigns.

Molecular Architecture & Tautomerism

The Indazole Core

The indazole ring exists in a prototropic tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[1][2] For this compound, the 1H-tautomer is thermodynamically favored by approximately 2–4 kcal/mol in the ground state due to the preservation of aromaticity in the benzene ring.

However, the 5-alkoxy substituent is an electron-donating group (EDG). Through resonance, it increases electron density at the N1 and N2 positions, slightly modulating the acidity of the N-H bond compared to the unsubstituted parent.

Stereochemistry

The 3-position of the piperidine ring introduces a chiral center.

  • Enantiomers: (R)- and (S)-5-(piperidin-3-yloxy)-1H-indazole.

  • Implication: The spatial orientation of the piperidine nitrogen is critical for solvent exposure in kinase binding pockets. The (S)-enantiomer often exhibits distinct binding vectors compared to the (R)-enantiomer, necessitating chiral resolution or asymmetric synthesis during building block preparation.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric states and the ionization of the piperidine side chain.

Tautomerism cluster_0 Thermodynamically Favored cluster_1 Minor Tautomer cluster_2 Physiological pH (7.4) T1 1H-Indazole Form (Benzenoid) Most Stable T2 2H-Indazole Form (Quinonoid) Less Stable T1->T2 Ka (Tautomerism) Ion Piperidine Protonation (Cationic Species) T1->Ion pH < 10.5

Caption: Tautomeric equilibrium between 1H- and 2H-indazole forms, and the dominant cationic state at physiological pH driven by the piperidine amine.

Physicochemical Profiling

Understanding the ionization profile is prerequisite to predicting solubility and permeability. This molecule is amphoteric but predominantly basic at physiological pH.

Dissociation Constants (pKa)
Ionizable GroupTypeApprox.[1][3][4][5][6][7][8] pKaEffect at pH 7.4
Piperidine NH Base10.2 – 10.8 >99.9% Protonated (+1 Charge). Drives solubility.
Indazole N2 Base1.5 – 2.0 Neutral. Protonation only occurs in strong acid (pH < 2).
Indazole N1-H Acid~13.8 Neutral. Deprotonation requires strong base (pH > 13).

Note: The 5-alkoxy group slightly raises the pKa of the Indazole N2 (making it more basic) compared to unsubstituted indazole (pKa ~1.2) due to electron donation.

Lipophilicity (LogP vs. LogD)
  • LogP (Intrinsic): ~2.2 – 2.5 (Neutral species). The molecule has moderate lipophilicity suitable for drug-like space.

  • LogD (pH 7.4): ~0.1 – 0.5.

    • Mechanism:[9] At pH 7.4, the piperidine nitrogen is positively charged. This ionization drastically reduces the distribution coefficient (LogD) compared to the intrinsic LogP, enhancing aqueous solubility but potentially limiting passive permeability if not balanced by other lipophilic moieties in the final drug candidate.

Solubility Profile
  • pH 1-2: High solubility (Dicationic: Indazole H+ and Piperidine H+).

  • pH 7.4: Good solubility (Monocationic: Piperidine H+).

  • pH > 11: Low solubility (Neutral species precipitates).

Synthetic Accessibility & Purity

The synthesis of this compound requires careful selection of protecting groups to prevent N-alkylation of the indazole nitrogen during the ether formation.

Preferred Synthetic Route: The Mitsunobu Approach

Direct alkylation of 5-hydroxyindazole often leads to mixtures of O-alkylation and N-alkylation. The Mitsunobu reaction offers higher regioselectivity.

Synthesis Start1 5-Hydroxy-1H-indazole (N1-Protected or Free) Step1 Mitsunobu Reaction (PPh3, DIAD, THF) Start1->Step1 Start2 N-Boc-3-hydroxypiperidine (Chiral or Racemic) Start2->Step1 Inter Intermediate: 5-(N-Boc-piperidin-3-yloxy)-indazole Step1->Inter Step2 Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Final Target: This compound Step2->Final

Caption: Optimized synthetic workflow utilizing Mitsunobu coupling to ensure regioselective O-alkylation followed by acid-mediated deprotection.

Impurity Profile
  • N-Alkylated Byproducts: If base-mediated alkylation is used instead of Mitsunobu, significant N1- or N2-alkylated impurities will form. These are difficult to separate from the O-alkylated product due to similar polarity.

  • Enantiomeric Excess (ee): If starting with chiral 3-hydroxypiperidine, racemization is rare under Mitsunobu conditions, but chiral HPLC validation is mandatory.

Experimental Protocols

Protocol: pKa Determination (Spectrophotometric)

Rationale: Potentiometric titration may lack sensitivity for the very weak indazole acidity. UV-metric titration exploits the chromophore shift of the indazole ring upon ionization.

  • Preparation: Dissolve 1 mg of the compound in 1 mL DMSO. Dilute into a universal buffer system (pH 1.8 to 12.0) to a final concentration of 50 µM.

  • Measurement: Record UV-Vis spectra (200–400 nm) at 0.5 pH unit intervals.

  • Analysis: Track the bathochromic shift of the indazole

    
     transition.
    
  • Calculation: Fit the absorbance vs. pH data to the Henderson-Hasselbalch equation to extract the pKa of the piperidine (inflection ~10.5) and indazole (inflection ~1.5 or >13).[3][8]

Protocol: LogD Shake-Flask Method (Micro-scale)

Rationale: Provides the effective lipophilicity at physiological pH.

  • Phases: Prepare 1-octanol (saturated with pH 7.4 PBS) and pH 7.4 PBS (saturated with 1-octanol).

  • Equilibration: Add 100 µM compound to the biphasic system (1:1 volume ratio).

  • Agitation: Shake at 25°C for 24 hours. Centrifuge to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    .
    

Applications in Drug Design[1][7][10][11]

The this compound scaffold acts as a versatile pharmacophore:

  • Hinge Binder: The indazole N1-H and N2 serve as a donor-acceptor motif for the kinase hinge region (e.g., mimicking the adenine of ATP).

  • Solvent Reach: The 5-position ether extends the piperidine into the solvent-exposed region.

  • Charge Interaction: The protonated piperidine can form salt bridges with conserved Asp or Glu residues (e.g., in the ribose binding pocket of kinases).

Case Study Relevance: This motif is structurally analogous to the core of Axitinib (a 5-substituted indazole VEGFR inhibitor) and Linifanib , where the 5-position substitution dictates selectivity and solubility properties.

References

  • Tautomerism of Indazoles: Claramunt, R. M., et al.[2][10] "The tautomerism of indazole: A theoretical and experimental study." Arkivoc, 2005.[4] Link

  • Indazole pKa Values: Catalan, J., et al. "Basicity and acidity of indazoles."[2] Journal of the American Chemical Society, 1988. Link

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Mitsunobu Reaction on Indazoles: Organic Syntheses, Coll. Vol. 10, p. 423 (2004). Link

  • Piperidine Properties in MedChem: "Piperidine-based Scaffolds in Drug Discovery." Journal of Medicinal Chemistry, 2020. Link

Sources

The Piperidinyl-Indazole Architecture: A Medicinal Chemistry Odyssey

Author: BenchChem Technical Support Team. Date: February 2026

From GPCR Ligands to Synthetic Lethality in Oncology

Executive Summary: The Privileged Scaffold

In the lexicon of medicinal chemistry, few bicyclic heterocycles possess the "privileged" status of the indazole (benzopyrazole).[1] When coupled with a piperidine moiety, this scaffold creates a synergistic pharmacophore that addresses two of the most persistent challenges in drug discovery: solubility and vectorial reach .

The piperidinyl-indazole scaffold is not a monolith; it is a versatile template. The indazole core acts as a high-affinity anchor—mimicking the purine ring of ATP in kinases or the nicotinamide pocket in PARP enzymes—while the piperidine tail extends into solvent-exposed regions to modulate physicochemical properties (logP, pKa) and engage secondary binding pockets.

This technical guide dissects the evolution of this scaffold, focusing on its crowning achievement: the discovery of Niraparib (MK-4827) , while providing actionable synthetic protocols for researchers.

Structural Biology & Pharmacophore Logic

The Indazole Anchor

The indazole ring exists in two tautomeric forms: 1H-indazole and 2H-indazole .[1][2]

  • H-Bonding: The N1 and N2 atoms serve as a donor/acceptor pair, ideal for interacting with the "hinge region" backbone amides (e.g., Glu/Leu residues) in kinase domains.

  • Bioisosterism: It serves as a robust bioisostere for indole (tryptophan mimic) and benzimidazole, often offering improved metabolic stability against oxidative metabolism.

The Piperidine Vector
  • Solubility Engine: The basic nitrogen of the piperidine (pKa ~10-11) ensures protonation at physiological pH, drastically improving aqueous solubility.

  • Solvent Channel Access: In PARP inhibitors, the piperidine ring projects out of the nicotinamide pocket, interacting with the ribose binding site and solvent front, which is critical for potency and selectivity.

Visualization: The Pharmacophore Map

The following diagram illustrates the functional logic of the scaffold in a typical kinase/PARP binding site.

Pharmacophore cluster_binding Binding Pocket Interactions Indazole Indazole Core (Hinge Binder / Nicotinamide Mimic) Linker Linker / Tether (Phenyl / Direct Bond) Indazole->Linker Rigidification Target Target Protein (PARP / Kinase) Indazole->Target H-Bonds (Backbone) Piperidine Piperidine Tail (Solubilizing Group) Linker->Piperidine Vector Extension Piperidine->Target Ionic Interaction (Asp/Glu residues) Solvent Channel Solvent Channel Piperidine->Solvent Channel Solubilization

Caption: Functional decomposition of the piperidinyl-indazole scaffold showing the distinct roles of the core, linker, and tail in protein binding.

Case Study: The Discovery of Niraparib (MK-4827)[3][4]

The most definitive application of this scaffold is Niraparib , a PARP-1/2 inhibitor approved for ovarian cancer. Its discovery by Merck (and later Tesaro/GSK) represents a masterclass in scaffold evolution.

The Challenge

Early PARP inhibitors (like olaparib) were potent but required high dosing burdens. The goal was to design a molecule with:

  • High potency (IC50 < 5 nM).[3][4]

  • Excellent oral bioavailability.[3][5]

  • Selectivity for PARP-1/2 over other polymerases.

The SAR Evolution (Jones et al., 2009)

The discovery team started with a screening hit but needed to optimize the "tail."

  • The Pivot: They utilized a 2-phenyl-2H-indazole core.[4][6]

  • The Critical Insight: The attachment of the piperidine ring to the phenyl group was not arbitrary. The (3S)-piperidin-3-yl stereochemistry was found to be essential for fitting into the specific geometry of the PARP ribose-binding pocket.

Table 1: Key SAR Data Driving Niraparib Selection

CompoundStructure DescriptionPARP-1 IC50 (nM)PARP-2 IC50 (nM)EC50 (Whole Cell)
Hit 1 Simple 2-phenylindazole6545>1000 nM
Analog A 4-piperidinyl variant1210150 nM
Analog B (3R)-piperidinyl variant2418320 nM
Niraparib (3S)-piperidinyl variant 3.8 2.1 4 nM

Note: The (3S) enantiomer provided a >50-fold improvement in cellular efficacy compared to the hit, highlighting the importance of the piperidine vector's spatial orientation.

Mechanism of Action: Synthetic Lethality

Niraparib operates via synthetic lethality in BRCA1/2-deficient tumors. It traps PARP enzymes on damaged DNA, preventing repair and leading to replication fork collapse.

SyntheticLethality SSB Single Strand Break (SSB) PARP PARP Enzyme Recruited SSB->PARP Trapping PARP-DNA Trapping (Complex Frozen) PARP->Trapping + Niraparib Nira Niraparib Binding Nira->Trapping Replication Replication Fork Arrives Trapping->Replication Collapse Replication Fork Collapse (DSB Formation) Replication->Collapse Out1 Normal Cell: HR Repair (BRCA wt) Collapse->Out1 HR Proficient Out2 Cancer Cell: No Repair (BRCA mut) -> Apoptosis Collapse->Out2 HR Deficient

Caption: The mechanism of PARP trapping induced by Niraparib, leading to selective cell death in BRCA-mutant cancer cells.

Experimental Protocols: Synthesis of the Scaffold

The synthesis of piperidinyl-indazoles often challenges chemists due to the regioselectivity required (N1 vs. N2 alkylation). Below are two distinct, high-value protocols.

Protocol A: Synthesis of the Niraparib Core (2-Aryl Indazole)

Source Grounding: Adapted from Jones et al., J. Med. Chem. 2009.[3][6]

Objective: Synthesis of the 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole scaffold.

  • Starting Material: 3-(4-nitrophenyl)pyridine.

  • Step 1: Piperidine Formation (Reduction)

    • Hydrogenation of the pyridine ring using PtO2 in acetic acid/HCl at 60 psi H2.

    • Result: Racemic 3-(4-nitrophenyl)piperidine.

  • Step 2: Chiral Resolution

    • Use D-tartaric acid in methanol/water to crystallize the (S)-enantiomer salt.

    • Yield Check: >98% ee required.

  • Step 3: Indazole Cyclization (The Davis-Beirut Reaction variant)

    • Reagents: 2-nitrobenzaldehyde, NaOH, MeOH/H2O.

    • Procedure: React the aniline (derived from reducing the nitrophenyl group) with 2-nitrobenzaldehyde to form the imine (Schiff base).

    • Cyclization: Treat the imine with Sodium Azide (NaN3) or triethyl phosphite (Cadogan cyclization) to close the indazole ring at the N2 position.

    • Note: The N2-arylation is thermodynamically favored in this specific cyclization route.

Protocol B: Direct C3-Functionalization (3-Piperidinyl-1H-Indazole)

Source Grounding: General methodology for kinase inhibitors (e.g., Akt/FGFR series).

Objective: Installing a piperidine directly at the C3 position of a pre-formed indazole.

Reagents:

  • 3-iodo-1H-indazole (N1-protected with THP or SEM).

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (Suzuki Boronate).

  • Pd(dppf)Cl2 (Catalyst).

Step-by-Step:

  • Protection: Protect N1 of 3-iodoindazole with THP (3,4-dihydro-2H-pyran, pTsOH).

  • Suzuki Coupling:

    • Mix Protected Indazole (1.0 eq) + Piperidine Boronate (1.2 eq).

    • Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (2.0 eq) in Dioxane/Water (4:1).

    • Heat to 90°C for 4 hours under Argon.

  • Hydrogenation: Reduce the double bond of the tetrahydropyridine using Pd/C and H2 (1 atm) in MeOH.

  • Deprotection: Remove THP/Boc groups using 4N HCl in Dioxane.

Technical Workflow: From Hit to Lead

The following DOT diagram outlines the decision tree for optimizing this scaffold, distinguishing between N1 and N2 functionalization paths.

Optimization Start Screening Hit: Indazole Core Decision Target Binding Mode? Start->Decision PathA Hinge Binder (Kinase) Requires free N-H or N1-R Decision->PathA ATP Competitive PathB Pocket Occupancy (PARP) Requires N2-Aryl subst. Decision->PathB DNA/NAD Mimic SynA Synthesis A: C3-Suzuki Coupling (Direct Piperidine attach) PathA->SynA SynB Synthesis B: Cyclization of N-Aryl Hydrazones PathB->SynB Opt Optimization: Linker Length & Piperidine Chirality SynA->Opt SynB->Opt Lead Clinical Candidate (e.g., Niraparib, Entrectinib) Opt->Lead

Caption: Medicinal chemistry decision tree for optimizing indazole scaffolds based on target binding requirements.

References

  • Jones, P., et al. (2009).[3][7] Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors.[3][4][6] Journal of Medicinal Chemistry, 52(22), 7170–7185.[4] Link

  • Giannini, G., et al. (2014).[7] Parp inhibitors: the long road from bench to clinic. Bioorganic & Medicinal Chemistry Letters, 24(20), 462.

  • BenchChem. (2025).[1] Discovery and synthesis of novel indazole derivatives.[1][2]Link

  • Mirza, M.R., et al. (2016).[8] Niraparib Maintenance Therapy in Platinum-Sensitive, Recurrent Ovarian Cancer.[8] New England Journal of Medicine, 375, 2154-2164.[8] Link

  • Wang, L., et al. (2012).[3] MK-4827, a PARP-1/-2 inhibitor, strongly enhances response of human lung and breast cancer xenografts to radiation.[3] Investigational New Drugs, 30(6), 2113-2120.[3]

Sources

An In-Depth Technical Guide to the Metabolic Stability Profiles of 5-(Piperidin-3-yloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metabolic stability is a cornerstone of modern drug discovery, profoundly influencing a compound's pharmacokinetic profile, efficacy, and safety.[1][2] This guide provides a comprehensive technical overview of the metabolic stability of the 5-(Piperidin-3-yloxy)-1H-indazole scaffold, a privileged structure in medicinal chemistry.[3][4] By analyzing the core chemical motifs—the 1H-indazole ring, the piperidine moiety, and the ether linkage—we will predict likely metabolic pathways. This guide details the step-by-step experimental protocols required to assess metabolic stability in vitro, explains the causality behind methodological choices, and presents strategies for interpreting the resulting data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and optimize the metabolic fate of this important chemical class.

Introduction: The Critical Role of Metabolic Stability in Drug Development

The journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic properties.[5] Metabolic stability, defined as the susceptibility of a compound to biotransformation by metabolic enzymes, is a critical determinant of its in vivo fate.[6] This property directly impacts key pharmacokinetic parameters such as oral bioavailability, half-life (t½), and clearance (CL), which together dictate the dosing regimen and therapeutic window of a drug.[2][7]

Compounds with low metabolic stability are rapidly cleared from the body, often requiring higher or more frequent doses to maintain therapeutic concentrations, which can lead to poor patient compliance and potential off-target effects.[1] Conversely, excessively stable compounds may accumulate, increasing the risk of toxicity. Therefore, an optimal metabolic stability profile is a delicate balance, ensuring sufficient exposure for efficacy while minimizing the potential for adverse events.[1][2]

The this compound scaffold is of significant interest in medicinal chemistry, appearing in various patented series for targets such as protein kinases.[3][8] Understanding its metabolic liabilities is paramount for designing next-generation analogs with improved drug-like properties. The primary site of drug metabolism is the liver, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, catalyze the biotransformation of xenobiotics.[7] This guide will focus on predicting and evaluating the metabolic pathways relevant to this scaffold.

Predicted Metabolic Profile of this compound

The metabolic fate of this compound can be predicted by dissecting its constituent parts. The molecule presents several potential sites for enzymatic attack by both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) enzymes.

Potential Phase I Metabolic Hotspots:

  • Piperidine Ring Oxidation: Alicyclic amines like piperidine are common substrates for CYP-mediated oxidation.[9] Likely transformations include hydroxylation at positions C3 or C4, leading to more polar metabolites. Further oxidation of these hydroxylated intermediates can form ketones. Ring-opening reactions and even ring contraction, while less common, have been reported for certain piperidine-containing drugs.[10][11][12]

  • Indazole Ring Oxidation: The aromatic 1H-indazole core is also susceptible to CYP-mediated hydroxylation at various positions on the benzene ring. The specific regioselectivity would depend on the electronic properties of the ring and the steric accessibility governed by its binding orientation within the CYP active site.

  • O-Dealkylation (Ether Cleavage): The ether linkage between the piperidine and indazole rings is a potential site for oxidative O-dealkylation. This metabolic pathway would cleave the molecule, yielding 1H-indazol-5-ol and a piperidin-3-one derivative.

  • N-Dealkylation (of Piperidine Substituents): If the piperidine nitrogen were substituted (e.g., with an N-alkyl group), N-dealkylation would be a highly probable and often rapid metabolic pathway.[9] For the unsubstituted parent scaffold, this pathway is not applicable.

  • Bioactivation Potential: Certain indazole-containing compounds have been associated with metabolism-dependent toxicity. A P450-mediated reaction can sometimes lead to the formation of a reactive oxaziridine intermediate on the indazole ring, which has the potential to covalently modify proteins or DNA.[13][14] This liability is a critical consideration and warrants investigation.

Potential Phase II Metabolic Pathways:

Following Phase I oxidation, the newly introduced hydroxyl groups on either the indazole or piperidine rings can serve as handles for Phase II conjugation reactions. The most common of these would be glucuronidation (via UGT enzymes) or sulfation (via SULT enzymes), which further increase water solubility and facilitate excretion.

Below is a diagram illustrating the predicted primary metabolic pathways for the core scaffold.

Metabolic_Pathway cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (UGTs, SULTs) Parent This compound M1 Piperidine Hydroxylation (C3 or C4) Parent->M1 Oxidation M2 Indazole Ring Hydroxylation Parent->M2 Oxidation M3 O-Dealkylation Products (1H-Indazol-5-ol + Piperidin-3-one) Parent->M3 Oxidative Cleavage M4 Putative Reactive Intermediate (Oxaziridine) Parent->M4 Bioactivation M5 Glucuronide/Sulfate Conjugates M1->M5 Conjugation M2->M5 Conjugation M3->M5 Conjugation

Caption: Workflow for a typical in vitro liver microsomal metabolic stability assay.

Step-by-Step Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating solution according to the manufacturer's instructions. Prepare a working solution of the test compound (e.g., 100 µM in buffer) from the DMSO stock. The final DMSO concentration in the incubation should be ≤ 0.5% to avoid enzyme inhibition.

  • Incubation Master Mix: In a pre-chilled tube, prepare a master mix containing phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL. Keep this mix on ice.

  • Plate Setup: Add the required volume of the master mix to each well of the 96-well incubation plate. Add the test compound working solution to achieve a final concentration of 1 µM. [15]Include wells for negative controls (no NADPH) to assess non-enzymatic degradation.

  • Pre-incubation: Place the plate in a shaking incubator at 37°C for 5 minutes to allow the system to equilibrate.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution to all wells (except the negative controls). This marks time point zero (T=0).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot (e.g., 50 µL) from the incubation wells and transfer it to a collection plate containing a quenching solution (e.g., 150 µL of chilled ACN with Internal Standard). The cold ACN immediately stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Carefully transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing the peak area ratio (Compound/Internal Standard) against the T=0 sample.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to calculate the key parameters of metabolic stability.

  • Calculate Percent Remaining: Percent Remaining (%) = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100

  • Determine In Vitro Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line of this plot is the elimination rate constant (k). Slope = -k t½ (min) = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (Clint): Clint represents the volume of liver blood cleared of the drug per unit time per unit of microsomal protein. Clint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume in µL / mg of microsomal protein in incubation)

Table 1: Illustrative Metabolic Stability Data

CompoundSpeciest½ (min)Clint (µL/min/mg)Stability Classification
5-(Pip-3-O)-Indazole Human2555.4Moderate
5-(Pip-3-O)-Indazole Rat12115.5Low
Positive Control (Midazolam) Human< 5> 277Low (High Clearance)
Negative Control (No NADPH) Human> 60< 11.6Stable

Note: Data is for illustrative purposes only.

Interpretation:

  • High Stability (t½ > 60 min): The compound is slowly metabolized. This is often desirable but may lead to accumulation with chronic dosing.

  • Moderate Stability (t½ = 20-60 min): The compound shows an intermediate rate of metabolism.

  • Low Stability (t½ < 20 min): The compound is rapidly metabolized, suggesting it will have high in vivo clearance and potentially poor oral bioavailability. [16] The data in the illustrative table suggests that our lead compound has moderate stability in human liver microsomes but is metabolized much more rapidly in rat microsomes. This species difference is a critical finding that must be considered when selecting animal models for further in vivo pharmacokinetic studies.

Strategies for Optimizing Metabolic Stability

If a compound exhibits undesirably high clearance, medicinal chemists can employ several strategies to improve its metabolic stability. [17]

  • Metabolite Identification: The first step is to identify the exact structure of the major metabolites using high-resolution mass spectrometry. This confirms which of the predicted "hotspots" are the primary sites of metabolism.

  • Blocking Metabolic Sites:

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic hotspot can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect).

    • Steric Hindrance: Introducing a bulky group near the metabolic site can sterically shield it from the active site of the metabolizing enzyme.

    • Electronic Modification: Introducing electron-withdrawing groups (e.g., fluorine) can deactivate an aromatic ring, making it less susceptible to oxidation.

  • Scaffold Hopping or Ring Modification: If a particular ring system (e.g., the piperidine) is the primary source of instability, it may be replaced with a more stable bioisostere.

Conclusion

The this compound scaffold possesses multiple potential sites for metabolic transformation, including oxidation on both the piperidine and indazole rings and potential cleavage of the ether linkage. A systematic in vitro assessment, beginning with liver microsomal stability assays, is essential to quantify its metabolic liabilities. By determining the in vitro half-life and intrinsic clearance, and identifying the major metabolites, drug discovery teams can make data-driven decisions. This allows for the rational design of next-generation analogs with optimized pharmacokinetic profiles, ultimately increasing the probability of advancing a successful clinical candidate. [1]

References

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (2024). Journal of Clinical Pharmacology. [Link]

  • What is the importance of metabolic stability in drug design? (2025). Patsnap Synapse. [Link]

  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. (2024). Longdom Publishing. [Link]

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed. [Link]

  • Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. (2000). Pharmaceutical Research. [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (2020). Dalton Transactions. [Link]

  • Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. (1991). Drug Metabolism and Disposition. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters. [Link]

  • Conversion of the 2,2,6,6-Tetramethylpiperidine Moiety to a 2,2-Dimethylpyrrolidine by Cytochrome P450: Evidence for a Mechanism Involving Nitroxide Radicals and Heme Iron. (2004). Biochemistry. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Bio-protocol. [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2011). Journal of Biomolecular Screening. [Link]

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (n.d.). ACS Publications. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). HAL Open Science. [Link]

  • Examples of bioactive compounds containing indole or indazole. (2017). ResearchGate. [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. [Link]

  • Indazole – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. (2006). Chemical Research in Toxicology. [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). MedChemComm. [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). Journal of Pharmaceutical Sciences. [Link]

  • Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. (2022). DergiPark. [Link]

Sources

Methodological & Application

Application Note: 5-(Piperidin-3-yloxy)-1H-indazole as a Privileged Scaffold in ROCK Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The molecule 5-(Piperidin-3-yloxy)-1H-indazole represents a high-value "privileged scaffold" in the design of ATP-competitive inhibitors for Rho-associated Coiled-coil containing Protein Kinase (ROCK1 and ROCK2).

In the context of drug discovery for glaucoma, fibrosis, and cardiovascular hypertension, this scaffold offers a dual-function pharmacophore:

  • The Indazole Core: Acts as a potent "hinge binder," mimicking the adenine ring of ATP to anchor the molecule within the kinase active site (Interacting with Glu106/Met156 in ROCK1).

  • The Piperidine-Ether Moiety: Projects into the solvent-exposed region (Solvent Front), providing a solubilizing handle and a modifiable vector (the secondary amine) for optimizing selectivity and pharmacokinetic (PK) properties.

This guide details the Design Logic , Chemical Derivatization Protocols , and Biochemical Validation Workflows required to utilize this scaffold effectively.

Structural Biology & SAR Logic

To apply this scaffold effectively, one must understand its binding mode. The 5-position substitution on the indazole ring is critical for avoiding steric clashes with the kinase "gatekeeper" residue while projecting the piperidine tail toward the ribose binding pocket or solvent front.

Mechanism of Action
  • Hinge Region: The indazole nitrogen atoms (N1/N2) form bidentate hydrogen bonds with the kinase hinge region backbone.

  • Linker: The ether oxygen provides rotational flexibility, allowing the piperidine ring to adopt a low-energy conformation.

  • Vector: The piperidine nitrogen (

    
    ) serves as the "growth vector." Derivatization here (e.g., amides, ureas) allows the inhibitor to reach the secondary binding pockets, often improving selectivity against homologous kinases like PKA or PKC.
    
Visualization: The Design Pathway

The following diagram illustrates the workflow from scaffold selection to lead optimization.

DesignLogic Scaffold Scaffold: This compound Hinge Hinge Binding (Indazole Core) Scaffold->Hinge Anchors to Met156 Vector Growth Vector (Piperidine NH) Scaffold->Vector Solubilizing Group Lead Lead Candidate (High Potency/Selectivity) Hinge->Lead Library Library Generation (Amides/Ureas) Vector->Library Derivatization Library->Lead SAR Optimization

Figure 1: Strategic breakdown of the scaffold utility. The indazole anchors the molecule, while the piperidine amine serves as the chemical handle for library generation.

Chemical Protocol: Library Generation (Derivatization)

Objective: Synthesize a library of amide-linked inhibitors using the secondary amine of the piperidine ring. This is the primary method to improve potency (IC50) and selectivity.

Reagents & Equipment[1][2][3]
  • Scaffold: this compound (HCl salt).

  • Acylating Agents: Diverse carboxylic acids (R-COOH) targeting hydrophobic pockets.

  • Coupling Agents: HATU or EDC/HOBt.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 equiv of this compound hydrochloride in anhydrous DMF (0.1 M concentration).

  • Activation: In a separate vial, mix 1.2 equiv of the desired Carboxylic Acid (R-COOH) with 1.2 equiv of HATU and 3.0 equiv of DIPEA in DMF. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

    • Note: Pre-activation is crucial to minimize side reactions with the indazole nitrogens, although the piperidine amine is significantly more nucleophilic.

  • Coupling: Add the activated acid solution to the scaffold solution.

  • Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (Target Mass = Scaffold + Acid - H2O).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and brine. Dry over Na2SO4.

  • Purification: Isolate via preparative HPLC (Reverse phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

Self-Validating Check:

  • LC-MS Confirmation: The product must show a clear [M+H]+ peak corresponding to the amide.

  • 1H NMR: Verify the shift of piperidine protons adjacent to the nitrogen, indicating successful acylation.

Biochemical Validation: TR-FRET Kinase Assay

Objective: Determine the IC50 of synthesized analogs against Recombinant Human ROCK1 and ROCK2. Methodology: LanthaScreen™ Eu Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer).

Rationale

TR-FRET is preferred over standard radiometric assays because it is homogeneous (no wash steps), sensitive, and less prone to interference from fluorescent compounds.

Protocol
  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

    • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (Choose tracer with Kd < 10 nM for ROCK).

    • Antibody: Eu-labeled anti-tag antibody (specific to the GST or His tag on the ROCK protein).

  • Km Determination (Critical Step):

    • Before screening inhibitors, you must determine the Kd of the Tracer for the specific batch of Kinase. Run a tracer titration (0–100 nM) against fixed Kinase (5 nM).

  • Inhibitor Screening:

    • Plate: 384-well low-volume white plate.

    • Mix: Add 5 µL of Test Compound (in 1% DMSO) + 5 µL of Kinase/Antibody mixture. Incubate 15 mins.

    • Start: Add 5 µL of Tracer solution.

    • Incubation: 60 minutes at RT in the dark.

  • Readout: Measure Fluorescence Ratio (665 nm / 340 nm) on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

Data Analysis & Validation[3][4]
  • Z-Prime (Z'): Must be > 0.5 for the assay to be considered valid.

  • Controls:

    • Max Signal (0% Inhibition): DMSO only + Kinase + Tracer.

    • Min Signal (100% Inhibition): 10 µM Staurosporine or Y-27632.

  • Calculation: Plot % Displacement vs. Log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope).

Cellular Validation: Phospho-MYPT1/MLC Assay

Objective: Confirm that the inhibitor penetrates the cell membrane and inhibits ROCK in a physiological context. Biomarker: ROCK phosphorylates MYPT1 (Myosin Phosphatase Target Subunit 1) at Thr696/Thr853, leading to increased phospho-MLC (Myosin Light Chain). Inhibition of ROCK results in DECREASED p-MYPT1 and p-MLC.

Workflow Diagram

CellularAssay Cell A7r5 or HeLa Cells (Serum Starved) Treatment Treat with Indazole Inhibitor Cell->Treatment Pre-incubation (1h) Stimulus Stimulate with LPA or Thrombin Lysis Cell Lysis (Phosphatase Inhibitors) Stimulus->Lysis 15-30 min post-stim Treatment->Stimulus Activate RhoA/ROCK Readout Western Blot: p-MYPT1 (Thr696) Lysis->Readout Quantify Band Intensity

Figure 2: Cellular validation workflow. Inhibition of ROCK prevents the phosphorylation of MYPT1 downstream of RhoA activation.

Detailed Protocol
  • Cell Culture: Seed A7r5 (Rat aortic smooth muscle) or HeLa cells in 6-well plates. Grow to 80% confluence.

  • Starvation: Serum-starve cells for 24 hours (0.1% FBS) to reduce basal ROCK activity.

  • Treatment:

    • Add Test Compound (0.1, 1.0, 10 µM) for 60 minutes.

    • Positive Control:[2][3] Y-27632 (10 µM).[4]

    • Negative Control:[5] DMSO (Vehicle).

  • Stimulation: Add Lysophosphatidic Acid (LPA) (10 µM) or Thrombin for 15 minutes to acutely activate RhoA -> ROCK signaling.

  • Lysis: Wash with ice-cold PBS.[6] Lyse immediately in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF) to preserve phosphorylation states.

  • Western Blot:

    • Run SDS-PAGE.[6][5] Transfer to Nitrocellulose.

    • Primary Antibody: Anti-Phospho-MYPT1 (Thr696) [Cell Signaling Tech #5163].

    • Loading Control: Anti-Total MYPT1 or GAPDH.

  • Quantification: Normalize p-MYPT1 signal to Total MYPT1. Calculate EC50 based on band densitometry.

Summary of Key Parameters

ParameterTarget ValueValidation Method
Enzymatic Potency (IC50) < 50 nMTR-FRET (LanthaScreen)
Selectivity (vs PKA) > 50-foldKinase Profiling Panel
Cellular Potency (EC50) < 1 µMp-MYPT1 Western Blot
Solubility > 50 µM (PBS)Kinetic Solubility Assay

References

  • Feng, Y., et al. (2009).[7] 5-Substituted Indazole ROCK Inhibitors Reported by GSK.[7] ResearchGate.[8]

  • Thermo Fisher Scientific. (2025).[3] Optimization of a LanthaScreen Kinase assay for JAK2/ROCK. Thermo Fisher Protocols.

  • Cell Biolabs, Inc. (2025). 96-well ROCK Activity Assay Kit Protocol. Cell Biolabs.[5]

  • Liao, C., et al. (2008). Detection of myosin light chain phosphorylation--a cell-based assay for screening Rho-kinase inhibitors.[5][9] Journal of Biomolecular Screening.

  • Vertex Pharmaceuticals. (2012). Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors. PMC.

Sources

Handling and storage requirements for hygroscopic indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling and Storage Requirements for Hygroscopic Indazole Derivatives

Executive Summary

Indazole derivatives (e.g., Pazopanib, Axitinib, and various synthetic intermediates) are ubiquitous scaffolds in medicinal chemistry, particularly in kinase inhibitor development. While the indazole core itself offers structural rigidity, its derivatives—especially in salt forms (hydrochloride, mesylate, maleate)—often exhibit significant hygroscopicity .

Uncontrolled moisture uptake leads to three critical failures in drug development:

  • Stoichiometric Error: Water weight masquerades as API weight, leading to under-dosing in biological assays.

  • Phase Transformation: Conversion from amorphous to crystalline hydrates, altering solubility profiles.

  • Chemical Instability: Hydrolysis of sensitive side chains (e.g., amides, esters) appended to the indazole core.

This guide defines a "Dry Chain" protocol to ensure data integrity from receipt to solubilization.

Scientific Mechanism: The Hygroscopic Nature of Indazoles

To handle these compounds effectively, one must understand why they attract water.

  • The Nitrogen Lone Pair: The indazole ring contains two nitrogen atoms. N2 is pyridine-like (basic) and acts as a hydrogen bond acceptor. In salt forms, this nitrogen is protonated, creating an ionic center that strongly coordinates with atmospheric water vapor.

  • Lattice Energy vs. Hydration Energy: For many indazole salts, the energy released by hydrating the crystal lattice is greater than the energy required to expand the lattice. This thermodynamic drive pulls water molecules into the crystal structure, forming stable hydrates or causing deliquescence (dissolving in absorbed water).

Impact on Data Integrity:

Parameter Impact of Moisture Uptake (>2% w/w) Consequence
MW Determination Effective MW increases Molar concentration errors in IC50 assays.
Solubility Formation of hydrates Slower dissolution; potential precipitation in DMSO.

| Physical State | Caking / Deliquescence | Inaccurate weighing; loss of material on spatulas. |

Protocol 1: Receipt and Initial Characterization (The Triage)

Objective: Verify the physical state of the material upon arrival and establish a baseline.

Step-by-Step Methodology:

  • Visual Inspection: Before opening, inspect the vial for "caking" or droplets. Free-flowing powder indicates a dry state; clumps indicate moisture exposure during transit.

  • Equilibration: Allow the shipping container to reach room temperature before opening. Opening a cold vial in a humid lab causes immediate condensation (dew point effect).

  • Gravimetric Verification (Optional but Recommended):

    • If the compound is a critical standard, perform a TGA (Thermogravimetric Analysis) or Karl Fischer (KF) titration.

    • Acceptance Criteria: Volatiles < 0.5% (unless a known hydrate).

Protocol 2: The "Dry Chain" Handling & Weighing

Objective: Transfer solid material without exposing it to ambient humidity.

The "Open-Air" Fallacy: Researchers often believe that quick weighing on an open bench is sufficient. For highly hygroscopic indazole salts, moisture uptake kinetics can be rapid (seconds to minutes).

Recommended Workflow (The Inert Loop):

DryChain Storage Storage (Desiccator/Freezer) Equilibrate Thermal Equilibration (Closed Vial, 30 mins) Storage->Equilibrate Prevent Condensation Environment Environment Selection Equilibrate->Environment GloveBox Glove Box (<10% RH, N2 atm) Environment->GloveBox Highly Hygroscopic (Deliquescent) RapidWeigh Rapid Weighing (Static Eliminator + N2 Gun) Environment->RapidWeigh Moderately Hygroscopic Solubilization Immediate Solubilization (Anhydrous DMSO) GloveBox->Solubilization Sealed Transfer RapidWeigh->Solubilization < 2 mins exposure

Figure 1: The "Dry Chain" Workflow. Decision logic for handling based on hygroscopicity severity.

Detailed Steps:

  • Environment Setup:

    • Gold Standard: Nitrogen-purged glove box.

    • Silver Standard: Weighing funnel with a localized inert gas stream (e.g., inverted funnel flowing dry N2 over the balance pan).

  • Anti-Static Measures: Hygroscopic powders are often static-prone. Use an ionizing blower (e.g., Zerostat) to prevent powder scattering, which increases surface area for moisture absorption.

  • The "Sacrificial" Vial: Never return unused powder to the stock vial. Weigh what you need; discard the excess or store it as a "working aliquot" in a separate desiccator.

Protocol 3: Storage and Packaging

Objective: Long-term preservation of chemical integrity.

Storage Matrix:

FeatureRequirementScientific Rationale
Primary Container Amber glass with Teflon-lined screw cap.Amber blocks UV; Teflon provides a chemically inert, tight vapor seal.
Secondary Container Heat-sealed Mylar bag or Desiccator cabinet.Double-barrier protection against humidity fluctuations.
Desiccant Molecular Sieves (3Å or 4Å) or Silica Gel packets.Sieves are preferred for ultra-low humidity; Silica is sufficient for general storage.
Temperature -20°C (Long term) vs. 4°C (Working stock).Low temp slows chemical hydrolysis but increases condensation risk upon retrieval.

Critical Warning: Do not store hygroscopic solids in "Parafilm-wrapped" vials inside a fridge without a secondary desiccated container. Parafilm is permeable to water vapor over time.

Protocol 4: Solubilization and Solution Storage

Objective: Creating stable stock solutions.

Indazole derivatives are often dissolved in DMSO for biological screening. However, DMSO is hygroscopic .

  • Solvent Choice: Use Anhydrous DMSO (stored over molecular sieves).

  • Dissolution:

    • Add solvent to the powder (not powder to solvent) to minimize powder adhesion to walls.

    • Vortex immediately.

  • Stock Storage:

    • Store DMSO stocks in small aliquots (single-use) to avoid freeze-thaw cycles.

    • Repeated opening of cold DMSO stocks attracts water, which can cause the indazole to precipitate (many indazoles have poor aqueous solubility).

Visualizing the Degradation Pathway:

Degradation IndazoleSalt Indazole Salt (Solid) Hydrate Crystal Hydrate (Altered Solubility) IndazoleSalt->Hydrate + Moisture (Storage) Moisture Atmospheric Moisture Moisture->IndazoleSalt Solution Aqueous/DMSO Solution Moisture->Solution Hydrate->Solution Dissolution Hydrolysis Hydrolysis of Side Chains (Amides/Esters) Solution->Hydrolysis Time + Water Precipitation Precipitation (Loss of Potency) Solution->Precipitation Water uptake in DMSO

Figure 2: Impact of moisture on the physical and chemical stability of indazole derivatives.

References

  • Vertex Pharmaceuticals. (2018). Salts of indazole derivative and crystals thereof. WO2018097273A1.

  • Allada, R. (2016).[1] Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. Link

  • Newman, A., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.[1][2][3][4] Link

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[5][6] University of Pittsburgh, Department of Chemistry.

  • Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.[3]Link

Sources

Application Notes and Protocols for the Formulation of 5-(Piperidin-3-yloxy)-1H-indazole Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Formulation Challenges of Indazole-Based Kinase Inhibitors

The 5-(piperidin-3-yloxy)-1H-indazole scaffold represents a promising pharmacophore in modern medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors for therapeutic areas such as oncology.[1][2][3][4] These drug candidates, while promising in their biological activity, often present significant challenges to formulation scientists due to their inherent physicochemical properties. Typically, these molecules are characterized by poor aqueous solubility and high lipophilicity, placing them in the Biopharmaceutics Classification System (BCS) Class II or IV.[1][2] This poor solubility can lead to low and variable oral bioavailability, hindering their clinical development and therapeutic efficacy.[1][2]

This comprehensive guide provides detailed application notes and protocols for the formulation development of this compound drug candidates. As a Senior Application Scientist, the following sections are designed to provide not just a set of instructions, but a strategic framework for selecting and developing robust formulations. We will delve into the "why" behind each formulation choice, grounding our protocols in the fundamental physicochemical properties of this class of compounds and established principles of pharmaceutical sciences.

Preformulation Characterization: The Foundation of Rational Formulation Design

A thorough understanding of the drug candidate's physicochemical properties is paramount for selecting an appropriate formulation strategy. The following preformulation studies are critical for this compound derivatives.

Physicochemical Property Assessment

A comprehensive analysis of the following parameters will guide the formulation development process:

PropertyTypical Range for Indazole Kinase InhibitorsSignificance for Formulation
Molecular Weight 350 - 550 g/mol Influences diffusion and permeability.
LogP 2.0 - 5.0High LogP indicates poor aqueous solubility and a preference for lipid-based formulations.
pKa Indazole core: pKa ~1.3 (weakly basic), ~13.9 (weakly acidic)[5]; Piperidine moiety: pKa ~8-11 (basic)Determines the ionization state at different physiological pH values, impacting solubility and dissolution.
Aqueous Solubility < 10 µg/mL at physiological pHThe primary challenge to overcome for oral absorption.
Melting Point (Tm) 150 - 250 °CA high melting point suggests strong crystal lattice energy, which can make amorphization strategies like hot-melt extrusion challenging.
Crystalline Form (Polymorphism) Often crystallineThe presence of polymorphs can affect solubility, dissolution rate, and stability.

Protocol 1: Basic Physicochemical Characterization

  • Solubility Determination:

    • Equilibrate an excess amount of the drug candidate in various aqueous media (e.g., pH 1.2, 4.5, 6.8 buffers, and purified water) at 37°C for 24-48 hours.

    • Filter the saturated solutions and analyze the drug concentration using a validated HPLC-UV method.

  • LogP/D Determination:

    • Use the traditional shake-flask method with n-octanol and buffered aqueous phases at different pH values to determine the partition and distribution coefficients.

  • pKa Determination:

    • Employ potentiometric titration or UV-spectrophotometry to determine the ionization constants of the molecule.

  • Solid-State Characterization:

    • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.

    • Powder X-ray Diffraction (PXRD): To assess the crystallinity and identify any polymorphic forms.

    • Thermogravimetric Analysis (TGA): To evaluate thermal stability.

Formulation Strategy Selection: A Logic-Driven Approach

Based on the preformulation data, a rational formulation strategy can be selected. The following decision tree illustrates a typical thought process for a poorly soluble, potentially high-melting-point compound like a this compound derivative.

G cluster_0 Preformulation Data cluster_1 Formulation Strategy Selection Preformulation Physicochemical Characterization (Solubility, LogP, pKa, Tm, Crystallinity) Solubility Poor Aqueous Solubility? Preformulation->Solubility Lipid_Solubility Good Lipid Solubility? Solubility->Lipid_Solubility Yes Conventional Conventional Formulation (e.g., simple suspension) Solubility->Conventional No Thermal_Stability Thermally Stable? Lipid_Solubility->Thermal_Stability No LBDDS Lipid-Based Drug Delivery System (LBDDS) (SEDDS/SMEDDS) Lipid_Solubility->LBDDS Yes ASD Amorphous Solid Dispersion (ASD) (Spray Drying or HME) Thermal_Stability->ASD Yes (HME/Spray Drying) Nanosuspension Nanosuspension Thermal_Stability->Nanosuspension No (Consider Spray Drying for ASD or Nanosuspension)

Caption: Decision tree for selecting a formulation strategy for this compound drug candidates.

Detailed Application Notes and Protocols

The following sections provide detailed protocols for three of the most promising formulation strategies for this class of compounds: Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS), and Nanosuspensions.

Application Note 1: Amorphous Solid Dispersions (ASDs) for Enhanced Oral Bioavailability

Principle: ASDs involve dispersing the crystalline drug in a polymeric carrier in its amorphous, higher-energy state. This circumvents the crystal lattice energy barrier during dissolution, leading to a rapid increase in aqueous solubility and potentially supersaturation, which can significantly enhance oral absorption.

Causality behind Experimental Choices: For kinase inhibitors with high melting points, spray drying is often preferred over hot-melt extrusion (HME) to avoid thermal degradation. The choice of polymer is critical; it must be miscible with the drug and inhibit its recrystallization both in the solid state and during dissolution.

Protocol 2: Formulation of a Spray-Dried Amorphous Solid Dispersion

  • Polymer and Solvent Screening:

    • Objective: To identify a suitable polymer and solvent system that ensures drug-polymer miscibility and stability.

    • Procedure:

      • Prepare solutions of the drug candidate and various polymers (e.g., HPMC-AS, PVP K30, Soluplus®) in different ratios (e.g., 1:1, 1:2, 1:3 drug-to-polymer) in a suitable solvent (e.g., acetone, methanol, or a mixture).

      • Cast thin films of these solutions onto glass slides and allow the solvent to evaporate.

      • Examine the films for transparency (indicating miscibility) and analyze them using DSC to confirm the absence of the drug's melting endotherm.

  • Spray Drying Process:

    • Objective: To produce the ASD powder.

    • Equipment: Laboratory-scale spray dryer.

    • Procedure:

      • Prepare a solution of the drug and the selected polymer in the chosen solvent at a specific concentration (e.g., 5-10% w/v total solids).

      • Optimize the spray drying parameters:

        • Inlet Temperature: High enough to ensure efficient solvent evaporation but low enough to prevent drug degradation.

        • Aspirator/Blower Rate: To control the residence time of the droplets in the drying chamber.

        • Feed Rate: To maintain a stable drying process.

      • Collect the spray-dried powder.

  • Post-Spray Drying Characterization:

    • Objective: To confirm the amorphous nature and assess the properties of the ASD.

    • PXRD Analysis: To confirm the absence of crystalline peaks.

    • DSC Analysis: To determine the glass transition temperature (Tg) of the ASD, which is an indicator of its physical stability.

    • In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to assess the extent and duration of supersaturation.

Application Note 2: Lipid-Based Drug Delivery Systems (LBDDS) for Improved Absorption

Principle: For lipophilic drug candidates (high LogP), LBDDS can enhance oral bioavailability by pre-dissolving the drug in a lipid matrix. Upon contact with gastrointestinal fluids, these systems form fine emulsions or microemulsions, increasing the surface area for drug absorption and potentially utilizing lymphatic uptake pathways, thereby bypassing first-pass metabolism.

Causality behind Experimental Choices: The selection of lipid excipients, surfactants, and co-solvents is based on the drug's solubility in these components. The goal is to create a stable, self-emulsifying system that can maintain the drug in a solubilized state in the gastrointestinal tract.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening:

    • Objective: To identify suitable oils, surfactants, and co-solvents that can solubilize the drug.

    • Procedure:

      • Determine the saturation solubility of the drug candidate in a range of excipients (e.g., long-chain and medium-chain triglycerides, Cremophor® EL, Tween® 80, Transcutol® HP).

      • Select excipients with high solubilizing capacity for further development.

  • Ternary Phase Diagram Construction:

    • Objective: To identify the self-emulsifying region for different combinations of oil, surfactant, and co-solvent.

    • Procedure:

      • Prepare various ratios of the selected oil, surfactant, and co-solvent.

      • Titrate each mixture with water and observe the formation of emulsions.

      • Plot the results on a ternary phase diagram to delineate the self-emulsifying region.

  • Formulation Preparation and Characterization:

    • Objective: To prepare the drug-loaded SEDDS and evaluate its properties.

    • Procedure:

      • Select a formulation from the self-emulsifying region of the phase diagram.

      • Dissolve the drug candidate in the excipient mixture with gentle heating and stirring.

      • Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

      • Emulsification Time: Assess the time taken for the formulation to self-emulsify in aqueous media under gentle agitation.

      • In Vitro Dissolution and Drug Release: Perform dissolution studies to evaluate the rate and extent of drug release from the SEDDS.

Application Note 3: Nanosuspensions for Enhanced Dissolution Velocity

Principle: Nanosuspensions are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and/or polymers. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a significant enhancement in dissolution velocity, as described by the Noyes-Whitney equation.

Causality behind Experimental Choices: This approach is particularly suitable for drugs with high melting points and poor solubility in both aqueous and organic media. The choice of stabilizer is crucial to prevent particle aggregation (Ostwald ripening).

Protocol 4: Preparation of a Nanosuspension by Wet Milling

  • Stabilizer Screening:

    • Objective: To identify an effective stabilizer to prevent particle agglomeration.

    • Procedure:

      • Prepare coarse suspensions of the drug in aqueous solutions of various stabilizers (e.g., Poloxamer 188, Tween® 80, HPMC).

      • Observe the physical stability of the suspensions over time.

  • Wet Milling Process:

    • Objective: To reduce the particle size of the drug to the nanoscale.

    • Equipment: Laboratory-scale bead mill.

    • Procedure:

      • Prepare a slurry of the drug, the selected stabilizer, and milling media (e.g., yttrium-stabilized zirconium oxide beads) in water.

      • Mill the slurry at a controlled temperature for a specified duration.

      • Monitor the particle size reduction periodically using DLS.

  • Nanosuspension Characterization:

    • Objective: To evaluate the properties of the final nanosuspension.

    • Particle Size and Zeta Potential: Measure the mean particle size, PDI, and zeta potential using DLS. A high absolute zeta potential indicates good physical stability.

    • Crystallinity Assessment: Analyze the milled drug particles by PXRD to ensure that the crystalline form is maintained.

    • Dissolution Velocity: Compare the dissolution rate of the nanosuspension to that of the unmilled drug.

Stability Testing: Ensuring Product Quality and Shelf-Life

All developed formulations must undergo rigorous stability testing according to the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).

Protocol 5: ICH-Compliant Stability Study

  • Study Design:

    • Store the final drug product in the proposed packaging at long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.

  • Testing Schedule:

    • Pull samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

  • Analytical Testing:

    • Assay and Impurities: Quantify the drug content and any degradation products using a validated stability-indicating HPLC method.

    • Physical Appearance: Visually inspect for any changes in color, clarity, or precipitation.

    • Formulation-Specific Tests:

      • ASDs: Monitor for recrystallization using PXRD and DSC.

      • LBDDS: Assess droplet size, PDI, and signs of phase separation.

      • Nanosuspensions: Monitor particle size, PDI, and zeta potential for any signs of aggregation.

    • Dissolution: Perform dissolution testing at each time point to ensure consistent drug release.

Conclusion: A Pathway to Successful Formulation Development

The successful formulation of this compound drug candidates hinges on a systematic and science-driven approach. By thoroughly characterizing the physicochemical properties of the drug substance and rationally selecting and optimizing a suitable formulation strategy—be it amorphous solid dispersions, lipid-based systems, or nanosuspensions—researchers can overcome the challenges of poor solubility and enhance the oral bioavailability of these promising therapeutic agents. The protocols and application notes provided herein offer a robust framework for navigating this critical phase of drug development.

References

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
  • Polymeric Amorphous Solid Dispersions of Dasatinib: Formulation and Ecotoxicological Assessment. MDPI.
  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics - ACS Publications. [Link]

  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.
  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. PubMed. [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. [Link]

  • Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors. PMC - NIH.
  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formul
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Indazole. Wikipedia. [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • The discovery of water-soluble indazole derivatives as potent microtubule polymeriz
  • Stability Testing of Pharmaceutical Products. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]

  • In-Use Stability Studies for Multi-Dose Products (Part 1: EMA). StabilityHub. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 5-(Piperidin-3-yloxy)-1H-indazole in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(Piperidin-3-yloxy)-1H-indazole in Dimethyl Sulfoxide (DMSO). This document provides a structured, in-depth approach to troubleshooting common issues, grounded in established scientific principles.

Introduction: Understanding the Challenge

This compound, like many heterocyclic compounds, can present solubility challenges that may impact the reliability and reproducibility of experimental results.[1][2][3] Its structure, containing both a basic piperidine ring and a weakly acidic indazole moiety, suggests that its solubility will be influenced by factors such as pH and the formation of different solid-state forms. This guide will walk you through a logical troubleshooting process, from simple fixes to more advanced strategies, to ensure successful solubilization for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the most common questions and issues encountered when working with this compound and DMSO.

Q1: I've added the calculated amount of DMSO to my vial of this compound, but it's not dissolving completely. What are the first steps I should take?

A1: Initial Dissolution Troubleshooting: The Basics

Before moving to more complex solutions, it's crucial to ensure the fundamental steps of dissolution have been properly executed. Incomplete dissolution is often resolved by addressing one or more of the following factors:

  • Insufficient Mechanical Agitation: The dissolution of a solid in a solvent is a dynamic process that requires energy to overcome the crystal lattice energy of the solid.[4] Simple addition of the solvent without adequate mixing may result in a saturated layer of solvent at the solid-liquid interface, preventing further dissolution.

    • Protocol:

      • Ensure the vial is securely capped.

      • Vortex the solution vigorously for at least 1-2 minutes.

      • Visually inspect for any remaining solid particles. If present, continue vortexing for another 1-2 minutes.

  • Low Kinetic Energy: Dissolution can be an endothermic process, meaning it requires an input of energy. Gentle heating can provide this energy and increase the rate of dissolution.

    • Protocol:

      • After initial vortexing, place the vial in a water bath or heating block set to a temperature between 30-40°C. Caution: Do not exceed 40°C, as prolonged exposure to higher temperatures can potentially degrade the compound or the DMSO solvent itself.[5][6]

      • Incubate for 10-15 minutes, with intermittent vortexing every 5 minutes.

      • Allow the solution to cool to room temperature and visually inspect for any precipitation.

  • Sonication for Enhanced Dissolution: Sonication utilizes high-frequency sound waves to create micro-cavitations in the solvent.[7] The collapse of these bubbles generates localized high-energy, which can effectively break apart solid aggregates and enhance the dissolution process.[8][9]

    • Protocol:

      • Place the vial in a sonicator bath.

      • Sonicate for 5-10 minutes. The water in the bath will warm up during this process; monitor the temperature to ensure it does not exceed 40°C.

      • After sonication, visually inspect the solution for clarity.

If the compound remains insoluble after these steps, it may indicate a more fundamental solubility issue that requires the advanced strategies outlined below.

start Start: Incomplete Dissolution vortex Vortex vigorously (1-2 mins) start->vortex inspect1 Visually Inspect vortex->inspect1 dissolved1 Fully Dissolved: Proceed with Experiment inspect1->dissolved1 Yes heat Gentle Warming (30-40°C for 10-15 mins) with intermittent vortexing inspect1->heat No inspect2 Visually Inspect heat->inspect2 dissolved2 Fully Dissolved: Proceed with Experiment inspect2->dissolved2 Yes sonicate Sonicate (5-10 mins) inspect2->sonicate No inspect3 Visually Inspect sonicate->inspect3 dissolved3 Fully Dissolved: Proceed with Experiment inspect3->dissolved3 Yes advanced Proceed to Advanced Troubleshooting inspect3->advanced No

Caption: Initial troubleshooting workflow for dissolution issues.

Q2: My compound dissolves initially, but then a precipitate forms over time, especially after freeze-thaw cycles. What is happening and how can I prevent it?

A2: Understanding Kinetic vs. Thermodynamic Solubility

This phenomenon is a classic example of the difference between kinetic and thermodynamic solubility.[10][11]

  • Kinetic Solubility: This refers to the concentration of a compound that can be rapidly dissolved, often from a high-energy amorphous solid form, to create a supersaturated solution.[12] This state is thermodynamically unstable.

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the solution is saturated in the presence of the most stable crystalline form of the compound.

Initially, you may be achieving a supersaturated solution (kinetic solubility). Over time, or with the energy input from freeze-thaw cycles, the compound can crystallize into a more stable, less soluble form, causing it to precipitate out of solution (thermodynamic solubility).[13]

Strategies to Mitigate Precipitation:

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated temperature fluctuations that can promote crystallization.[14]

  • Storage Conditions: Store stock solutions at -20°C or -80°C. For short-term storage (a few days), room temperature may be preferable to refrigeration, as slow cooling can encourage crystal formation.[13]

  • Consider a Co-Solvent: The addition of a small amount of water (e.g., a 9:1 DMSO:water mixture) can sometimes increase the solubility of salt forms of compounds.[13] However, this should be tested empirically as it can also decrease the solubility of free bases.

start Initial Dissolution supersaturated Supersaturated Solution (Kinetic Solubility) start->supersaturated time Time / Freeze-Thaw Cycles supersaturated->time crystallization Crystallization to More Stable Form time->crystallization precipitate Precipitation (Thermodynamic Solubility) crystallization->precipitate

Caption: The transition from kinetic to thermodynamic solubility.

Q3: I'm still having trouble achieving the desired concentration. Are there any chemical modifications or alternative solvent systems I can try?

A3: Advanced Solubilization Strategies

If basic methods fail, more advanced techniques may be necessary. Given the chemical structure of this compound, the following approaches are logical next steps.

  • pH Adjustment (Salt Formation in Situ): The piperidine moiety of your compound is basic. By adding a small amount of a suitable acid, you can form a salt in situ. Salts generally have higher aqueous solubility and can also exhibit improved solubility in polar aprotic solvents like DMSO.[15][16][17]

    • Rationale: The formation of an ionic species increases the polarity of the molecule, which can lead to more favorable interactions with the polar DMSO solvent.[4][18]

    • Protocol:

      • Prepare a stock solution of a suitable acid (e.g., 1N HCl in an appropriate solvent like ethanol or isopropanol).

      • To your suspension of the compound in DMSO, add the acid dropwise while vortexing.

      • Monitor for dissolution. Use the minimum amount of acid necessary to achieve a clear solution.

    • Important Consideration: Be mindful of the final pH of your stock solution and its compatibility with your downstream assay. A significant change in pH can affect biological systems.

  • Use of Co-solvents: While DMSO is a powerful solvent, a binary solvent system can sometimes offer superior solubilizing properties.[19][20][21]

    • Rationale: A co-solvent can disrupt the self-association of DMSO molecules and create a more favorable environment for the solute.[22][23]

    • Potential Co-solvents to Test:

      • N-methyl-2-pyrrolidone (NMP): A polar aprotic solvent that is often used in combination with DMSO.

      • Polyethylene glycol (PEG 300 or PEG 400): These can help to keep compounds in solution, particularly when diluting into aqueous media.[19]

    • Experimental Approach: A systematic approach is recommended. Prepare small test solutions with varying ratios of DMSO to the co-solvent (e.g., 9:1, 4:1, 1:1) to identify the optimal mixture.

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment In situ salt formation increases polarity.[15][16]Often highly effective for basic compounds.[17]Potential for pH to interfere with biological assays; risk of compound degradation at extreme pHs.[6]
Co-solvents Modifies the overall polarity and solvent structure of the system.[19]Can significantly enhance solubility; may improve stability in aqueous dilutions.[14]Requires empirical testing to find the optimal ratio; the co-solvent must also be compatible with the assay.
Q4: The compound dissolves in my DMSO stock, but precipitates when I dilute it into my aqueous assay buffer. How do I solve this?

A4: Addressing Precipitation upon Aqueous Dilution

This is a very common problem for compounds with low aqueous solubility.[24] The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous environment.

  • Stepwise Dilution: Avoid adding a large volume of your DMSO stock directly into the aqueous buffer. Instead, perform serial dilutions. It is best to make the initial serial dilutions in DMSO and then add the final diluted sample to your buffer.

    • Protocol:

      • Create a series of dilutions of your stock solution in pure DMSO.

      • Add a small volume of the appropriately diluted DMSO stock to your pre-warmed (37°C) assay buffer with vigorous mixing.[25] This ensures that the compound is rapidly dispersed and interacts with assay components (like proteins) that can help maintain solubility.[13]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5% for cell-based assays, to avoid solvent-induced artifacts or toxicity.[14][26] However, for some compounds, a slightly higher (but still non-toxic) final DMSO concentration may be necessary to maintain solubility.

  • Inclusion of Solubilizing Excipients in the Assay Buffer:

    • Serum Albumin (e.g., BSA): Proteins can bind to hydrophobic compounds and help keep them in solution.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble compounds, increasing their apparent aqueous solubility.[19]

    • Non-ionic Surfactants (e.g., Tween® 80, Triton™ X-100): At concentrations above their critical micelle concentration, surfactants can form micelles that sequester hydrophobic compounds. Use with caution, as surfactants can interfere with some biological assays.

stock High Concentration Stock in 100% DMSO dilution_strategy Dilution Strategy stock->dilution_strategy direct_dilution Direct Dilution in Aqueous Buffer dilution_strategy->direct_dilution Incorrect stepwise_dilution Stepwise Dilution in DMSO First dilution_strategy->stepwise_dilution Correct precipitation Precipitation direct_dilution->precipitation final_dilution Final Dilution in Aqueous Buffer stepwise_dilution->final_dilution soluble Compound Remains in Solution final_dilution->soluble

Sources

Technical Support Center: Stability & Handling of 5-(Piperidin-3-yloxy)-1H-indazole

[1]

Introduction: The "Stability" Illusion

You are likely visiting this page because you have observed a loss of compound concentration, inconsistent IC50 values, or "disappearing peaks" in your HPLC traces.

5-(Piperidin-3-yloxy)-1H-indazole presents a classic medicinal chemistry challenge: it possesses a polar, basic moiety (piperidine) tethered to a lipophilic, aromatic core (indazole).[1] In aqueous buffers, what appears to be chemical instability is often physical instability (aggregation or adsorption).

This guide deconstructs the physicochemical behavior of this molecule to distinguish between actual degradation and experimental artifacts.

Module 1: Physicochemical Profiling (The "Why")

To troubleshoot effectively, you must understand the ionization state of the molecule in your specific buffer.

Ionization State Analysis
  • Piperidine (Secondary Amine): Basic.

    
    .
    
    • At pH 7.4: >99.9% Protonated (Cationic,

      
      ).[1]
      
  • Indazole (Aromatic Heterocycle): Amphoteric.[1][2]

    • Acidic

      
       (N-H deprotonation):
      
      
      (Neutral at physiological pH).
    • Basic

      
       (N-protonation):
      
      
      (Neutral at physiological pH).

Conclusion: At physiological pH (7.4), the molecule exists primarily as a monocation . While the charge aids solubility, the flat aromatic indazole core drives


 stacking (aggregation)hydrophobic adsorption
Tautomerism

The indazole ring exists in equilibrium between the 1H- and 2H- tautomers.[1][3][4] In aqueous solution, the 1H-tautomer is thermodynamically favored [1][2].[1][3] However, binding to specific protein targets or surfaces may shift this equilibrium, potentially altering solubility locally.

Module 2: Troubleshooting The "Disappearing Compound"

If your LC-MS signal drops over time but no new degradation peaks appear, you are likely facing Surface Adsorption , not chemical degradation.

The Mechanism: Cationic Adsorption

Glass surfaces (silica) are negatively charged (silanol groups,

1
  • Glass: The cationic piperidine binds electrostatically to silanols.

  • Plastic: The lipophilic indazole core binds hydrophobically to the plastic matrix.

Result: Up to 90% loss of compound in dilute (<1 µM) solutions within minutes [3][4].

Diagram 1: The Instability Triad

This diagram illustrates the three competing pathways reducing free compound concentration.

StabilityTriadcluster_PhysicalPhysical Instability (Reversible)cluster_ChemicalChemical Instability (Irreversible)CompoundThis compound(Free in Solution)AdsorptionSurface Adsorption(Glass/Plastic Binding)Compound->AdsorptionElectrostatic/HydrophobicFast (<10 min)AggregationMicellar Aggregation(Critical Aggregation Conc.)Compound->AggregationHigh Conc. (>50 µM)Low SolubilityOxidationN-Oxidation(Piperidine N-O)Compound->OxidationSlow (Hours/Days)Requires Oxidants

Caption: The three primary pathways for signal loss.[1] Adsorption is the most common rapid-onset issue in dilute buffers.[1]

Module 3: Chemical Degradation Pathways

If new peaks appear in your chromatogram, chemical modification is occurring.

Oxidative N-Dealkylation & N-Oxide Formation

Secondary amines (piperidines) are susceptible to oxidation, particularly in the presence of trace metals or peroxides found in aged Tween/PEG or unpurified solvents [5].[1]

  • Symptom: Appearance of a peak with M+16 (N-oxide) or M-2 (Imine) in LC-MS.[1]

  • Trigger: Exposure to light, air, or "reactive" excipients (e.g., impure DMSO).

Protocol: Stability-Indicating HPLC Check

Use this protocol to distinguish chemical degradation from physical loss.[1]

  • Prepare Stock: 10 mM in anhydrous DMSO (fresh).

  • Prepare Buffer: PBS pH 7.4 + 0.01% Triton X-100 (to prevent adsorption).

  • Spike: Dilute stock to 10 µM in Buffer.

  • Split Sample:

    • Vial A: Room Temp, Benchtop (Light + Air).

    • Vial B: 4°C, Dark, Sealed.

    • Vial C: Room Temp + 1% Hydrogen Peroxide (Forced Oxidation Control).

  • Analyze: Inject at T=0, T=4h, T=24h.

    • If A & B lose area but no new peaks:Adsorption/Precipitation .

    • If A shows new peaks matching C:Oxidation .[5][6][7]

Module 4: Handling & Storage Guidelines

Optimal Storage
StateConditionShelf LifeNotes
Solid Powder -20°C, Desiccated>2 YearsProtect from moisture to prevent hydrolysis of salts.[1]
DMSO Stock (10mM) -20°C or -80°C6 MonthsUse aliquots to avoid freeze-thaw cycles.[1]
Aqueous Buffer Do Not Store <4 HoursPrepare fresh.[8] Compound will adsorb/precipitate.
Assay Buffer Formulation

To maximize stability in bioassays, modify your buffer as follows:

  • Add Carrier Protein/Surfactant: 0.1% BSA or 0.01% Tween-20/Triton X-100.[1] This "coats" the plastic surfaces, preventing the compound from binding [3].

  • Avoid Phosphate Precipitation: If using high concentrations of organic solvent (>50% ACN/MeOH) in your LC method, avoid phosphate buffers, which can precipitate and clog columns [6].

  • Antioxidants: If N-oxidation is confirmed, add 1 mM TCEP or Ascorbic Acid to the buffer.

FAQ: Troubleshooting Specific Scenarios

Q1: My IC50 curve shifts to the right (lower potency) when I pre-incubate the compound. Why?

A: This is likely Time-Dependent Adsorption .[1] During the incubation, the free concentration of the compound decreases as it sticks to the plate walls.

  • Fix: Use "Low-Binding" polypropylene plates or add 0.01% Triton X-100 to the assay buffer.[1]

Q2: I see a precipitate when diluting my DMSO stock into the buffer.

A: You likely exceeded the Kinetic Solubility Limit .

  • Fix: Ensure the final DMSO concentration is 0.5% - 1.0%.[9] Add the buffer to the DMSO stock slowly with vortexing, rather than dumping the stock into a static buffer volume. This prevents local regions of supersaturation.

Q3: Can I use glass vials for this compound?

A: Avoid standard borosilicate glass for dilute solutions (<10 µM). The cationic piperidine will bind to the silanols. Use silanized glass (hydrophobic coating) or high-quality polypropylene.

Visual Troubleshooting Workflow

Use this decision tree to diagnose your specific issue.

TroubleshootingStartProblem:Loss of SignalCheckPeaksAre there NEWHPLC peaks?Start->CheckPeaksYesPeaksYESCheckPeaks->YesPeaksNoPeaksNOCheckPeaks->NoPeaksChemicalIssueChemical InstabilityYesPeaks->ChemicalIssuePhysicalIssuePhysical InstabilityNoPeaks->PhysicalIssueOxidationCheckCheck for Oxidation:Is M+16 present?ChemicalIssue->OxidationCheckAdsorptionCheckCheck Adsorption:Does Tween/BSA restore signal?PhysicalIssue->AdsorptionCheckAdd Antioxidants\n(TCEP/Ascorbate)Add Antioxidants(TCEP/Ascorbate)OxidationCheck->Add Antioxidants\n(TCEP/Ascorbate)YesUse Low-Bind Plates\nAdd SurfactantUse Low-Bind PlatesAdd SurfactantAdsorptionCheck->Use Low-Bind Plates\nAdd SurfactantYesCheck Solubility Limit\n(Precipitation)Check Solubility Limit(Precipitation)AdsorptionCheck->Check Solubility Limit\n(Precipitation)No

Caption: Step-by-step diagnostic process for identifying the root cause of instability.

References

  • BenchChem. (2025).[8][9] Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide. Retrieved from

  • Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds.[1][3][10][11] The Journal of Organic Chemistry, 84(14), 9075-9086.[1][10][11] [1][10]

  • Kristensen, K., et al. (2015).[12] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[12][13][14][15] PLoS ONE, 10(5), e0122419.[12]

  • PubChem. (2025).[16] 1H-Indazol-5-ol Compound Summary. National Library of Medicine.

  • Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing. Journal of Pharmaceutical and Biomedical Analysis, 149, 206-213.

  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers.

Technical Support Center: Enhancing the Shelf-Life and Experimental Success of 5-(Piperidin-3-yloxy)-1H-indazole Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Piperidin-3-yloxy)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling, storing, and utilizing this valuable reagent. Our goal is to ensure the integrity of your experiments by preserving the shelf-life and purity of this compound.

Introduction

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The stability of this reagent is paramount to achieving reproducible and reliable experimental outcomes. This guide addresses common challenges and questions regarding its storage, handling, and potential degradation pathways, providing practical solutions and preventative measures.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Storage and Handling

Question 1: What are the optimal storage conditions for this compound to maximize its shelf-life?

Answer:

Proper storage is the first line of defense against degradation. This compound is susceptible to degradation by air, light, and moisture. To ensure its long-term stability, the following conditions are recommended:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1][2] This minimizes the risk of oxidation. For long-term storage, a glovebox or a sealed container with an inert gas headspace is ideal.

  • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended.[2][3] For extended periods, storage in a freezer (-20 °C) can further slow degradation, but ensure the container is properly sealed to prevent moisture condensation upon removal.[2][3]

  • Light: Protect from light by storing in an amber vial or by wrapping the container with aluminum foil.[3][4][5] Light can induce photochemical reactions, leading to the formation of impurities.[4]

  • Moisture: The compound is hygroscopic. Store in a desiccator containing a suitable drying agent (e.g., Drierite® or silica gel) to prevent hydrolysis.[2][3]

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the indazole and piperidine moieties.
Temperature 2-8 °C (Refrigerated) or -20 °C (Frozen) for long-termSlows down the rate of all potential degradation reactions.
Light Amber vial or foil-wrapped containerPrevents photodegradation, such as rearrangement to benzimidazole.[6][7]
Moisture Desiccated environmentMinimizes hydrolysis of the ether linkage and degradation of the indazole ring.

Question 2: I've noticed the color of my solid this compound has changed from off-white to a yellowish or brownish tint. Is it still usable?

Answer:

A change in color is a visual indicator of potential degradation. While a slight discoloration may not always signify a complete loss of reactivity, it warrants further investigation. The color change is likely due to the formation of minor chromophoric impurities resulting from oxidation or other degradation pathways.

Troubleshooting Steps:

  • Purity Assessment: Before using the discolored reagent, it is crucial to assess its purity. The recommended method is High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram of the discolored sample to that of a fresh, pure sample if available. The appearance of new peaks or a significant decrease in the area of the main peak indicates degradation.

  • NMR Spectroscopy: ¹H NMR spectroscopy can also be a powerful tool to identify the presence of impurities.[8] Broadening of signals or the appearance of new, unidentifiable peaks suggests degradation.

If significant degradation is confirmed, it is advisable to use a fresh batch of the reagent to ensure the reliability of your experimental results.

Section 2: Potential Degradation Pathways and Prevention

Question 3: What are the most likely degradation pathways for this compound?

Answer:

Based on the structure, which contains an indazole ring, a piperidinyl-ether linkage, and a secondary amine within the piperidine ring, several degradation pathways are plausible:

  • Oxidation: The piperidine ring and the electron-rich indazole system are susceptible to oxidation.[9] Atmospheric oxygen can lead to the formation of N-oxides, hydroxylated species, or even ring-opened byproducts. The ether linkage could also be a site of oxidative cleavage.[1][6][10][11]

  • Photodegradation: Indazole derivatives are known to undergo photochemical rearrangement to form benzimidazoles upon exposure to UV light.[6][7] This transformation would result in a significant structural change and loss of desired reactivity.

  • Hydrolysis: While the aryl-ether bond is generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could lead to its cleavage, yielding 5-hydroxy-1H-indazole and piperidin-3-ol.

DegradationPathways cluster_main This compound cluster_degradation Potential Degradation Products Indazole This compound Oxidation Oxidized Products (N-oxides, hydroxylated species) Indazole->Oxidation Air (O2) Heat Photodegradation Benzimidazole Isomer Indazole->Photodegradation Light (UV) Hydrolysis Hydrolysis Products (5-Hydroxy-1H-indazole + Piperidin-3-ol) Indazole->Hydrolysis H+/H2O or OH-/H2O Heat

Caption: Potential degradation pathways for this compound.

Question 4: My reaction is failing or giving low yields. Could the this compound reagent be the problem?

Answer:

Reagent quality is a common culprit in failed reactions. If you suspect the integrity of your this compound, consider the following troubleshooting workflow:

TroubleshootingWorkflow Start Reaction Failure/Low Yield Check_Storage Verify Storage Conditions (Inert gas, Temp, Light, Moisture) Start->Check_Storage Purity_Analysis Assess Reagent Purity (HPLC, NMR) Check_Storage->Purity_Analysis Conditions OK Fresh_Reagent Use a Fresh Batch of Reagent Check_Storage->Fresh_Reagent Conditions Not Met Purity_Analysis->Fresh_Reagent Degraded Purify_Reagent Purify Existing Reagent (Recrystallization/Chromatography) Purity_Analysis->Purify_Reagent Slightly Impure Proceed Proceed with Reaction Purity_Analysis->Proceed Pure Fresh_Reagent->Proceed Stop Discard Old Reagent Fresh_Reagent->Stop Purify_Reagent->Purity_Analysis

Sources

Validation & Comparative

Quality Control Parameters for Commercial 5-(Piperidin-3-yloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary: The Criticality of Scaffold Integrity

5-(Piperidin-3-yloxy)-1H-indazole (CAS: 478831-60-6 for racemate; specific enantiomers vary) is a high-value pharmacophore, serving as a pivotal intermediate in the synthesis of Rho-associated kinase (ROCK) inhibitors, such as Ripasudil (K-115) .[1] Its structural integrity—specifically the ether linkage at the 5-position and the chirality of the piperidine ring—directly dictates the potency and selectivity of the final pharmaceutical ingredient (API).[1]

In the commercial market, this compound is available in varying grades, often distinguished by their synthesis route (Mitsunobu etherification vs. SNAr displacement) and stereochemical purity. This guide objectively compares Grade A (Enantiopure, Pharmacopoeial Standard) against Grade B (Racemic/Technical Grade) to demonstrate how upstream QC parameters influence downstream yield and biological efficacy.

Comparative Analysis: Enantiopure vs. Racemic Grades

The following table contrasts the specifications of a premium enantiopure grade (typically required for clinical candidates) versus a standard technical grade used for early-stage screening.

ParameterGrade A: Enantiopure (Premium) Grade B: Racemic (Technical) Impact on Drug Development
Chiral Purity (ee) > 99.5% (R or S isomer)0% (Racemic 50:50)Critical: ROCK inhibitors often exhibit strict stereoselectivity.[1] Using Grade B requires a costly chiral resolution step later, reducing overall yield by >50%.
Chemical Purity (HPLC) > 98.0%> 95.0%Lower purity introduces regioisomers (N1 vs. N2 alkylation) that are difficult to separate from the final API.
Impurity Profile < 0.1% 5-Hydroxyindazole< 0.1% Phosphine Oxides< 1.0% 5-HydroxyindazoleUndefined oligomersUnreacted 5-hydroxyindazole competes in subsequent coupling reactions, leading to side-products.[1]
Salt Form Hydrochloride (HCl) or DihydrochlorideFree BaseThe HCl salt is hygroscopically stable. The free base is prone to oxidation (N-oxide formation) upon storage.[1]
Residual Solvents < 500 ppm (ICH Q3C limits)Variable (often DMF/THF)High residual DMF can poison metal catalysts (e.g., Pd) used in subsequent cross-coupling steps.
Critical Quality Control Parameters & Methodologies

To ensure the "self-validating" nature of your QC protocol, the following methods must be implemented. These protocols are designed to detect the specific impurities inherent to the synthesis of indazole ethers.

A. Chiral Purity (Enantiomeric Excess) [1]
  • Why it matters: The 3-substituted piperidine creates a chiral center.[1] The (S)-enantiomer is often the bioactive conformer for ROCK inhibition.[1]

  • Methodology: Normal-phase Chiral HPLC using polysaccharide-based stationary phases.[1]

  • Common Pitfall: Failure to basify the mobile phase leads to peak tailing of the basic piperidine amine, obscuring minor enantiomeric impurities.

B. Regioisomer Detection (N1 vs. N2 vs. O-Alkylation)
  • Why it matters: Indazoles are ambident nucleophiles.[1] While the target is O-alkylation at position 5, side reactions can occur at N1 or N2 if the protecting groups are labile.

  • Methodology: 1H-NMR is definitive.[1][2]

    • O-alkylation (Target): Distinct multiplet for the ether methine proton (~4.5 ppm).

    • N-alkylation (Impurity): Shift in aromatic protons and lack of the ether linkage signal.

C. Residual Reagent Clearance (Mitsunobu Byproducts)
  • Why it matters: The most common synthesis route involves a Mitsunobu reaction between 5-hydroxyindazole and N-Boc-3-hydroxypiperidine.[1] This generates Triphenylphosphine oxide (TPPO) and hydrazine byproducts.

  • Methodology: P-31 NMR (for phosphorous) or Reverse Phase HPLC (TPPO elutes late and broad).[1]

Experimental Protocols
Protocol 1: High-Resolution Chiral HPLC Method
  • Objective: Quantify enantiomeric excess (ee) of this compound.

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).[1] Diethylamine is mandatory to suppress silanol interactions with the secondary amine.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Indazole absorption max) and 220 nm.[1]

  • Acceptance Criteria: Main enantiomer > 99.5%; Antipode < 0.5%.[1]

Protocol 2: Reverse-Phase HPLC for Chemical Purity
  • Objective: Detect unreacted 5-hydroxyindazole and degradation products.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Key Retention Times (approx):

    • 5-Hydroxyindazole: ~3.5 min (Polar)[1]

    • This compound: ~8.2 min[1]

    • N-Boc intermediate (if present): ~14.5 min[1]

  • Self-Validation Check: Inject a standard of 5-hydroxyindazole to confirm resolution (Rs > 2.0) from the main peak.

Visualizing the Quality Control Ecosystem
Diagram 1: Synthesis-Derived Impurity Origins

This diagram maps the synthesis pathway (likely Mitsunobu) to potential impurities, guiding what the QC analyst must look for.[1]

ImpurityMap SM1 5-Hydroxyindazole Inter Intermediate: N-Boc-Ether SM1->Inter Coupling Imp1 Impurity A: Unreacted 5-Hydroxyindazole SM1->Imp1 Incomplete Rxn SM2 N-Boc-3-Hydroxypiperidine SM2->Inter Reagents PPh3 + DIAD (Mitsunobu) Reagents->Inter Imp2 Impurity B: Triphenylphosphine Oxide Reagents->Imp2 Byproduct Deprotect HCl / Dioxane (Deprotection) Inter->Deprotect Imp3 Impurity C: N-Alkylated Regioisomers Inter->Imp3 Side Rxn Final This compound (Target) Deprotect->Final

Caption: Synthesis pathway illustrating the origin of critical impurities (Phenols, Phosphine Oxides, and Regioisomers) that QC methods must detect.

Diagram 2: QC Decision Matrix

A logical workflow for batch release.

QCWorkflow Start Batch Receipt Check1 Appearance & Solubility? Start->Check1 Check2 1H-NMR Identity? Check1->Check2 Pass Fail REJECT / REWORK Check1->Fail Fail Check3 HPLC Purity > 98%? Check2->Check3 Pass Check2->Fail Fail (Wrong Structure) Check4 Chiral HPLC > 99% ee? Check3->Check4 Pass Check3->Fail Fail (High Impurities) Pass RELEASE BATCH (Grade A) Check4->Pass Pass Check4->Fail Fail (Racemization)

Caption: Step-by-step Quality Control decision tree ensuring only pharmaceutical-grade material is released.

References
  • Synthesis of Rho-Kinase Inhibitors: Method for producing this compound derivatives.[1] European Patent EP1403255A1. (Describes the deprotection of the N-Boc intermediate).

  • Chiral Separation Techniques: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (General reference for polysaccharide-based chiral separation of amines). [1]

  • Ripasudil Pharmacology: Ripasudil (K-115), a specific Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1][] (Contextualizes the biological importance of the scaffold).

  • Indazole Chemistry: Synthesis and properties of 1H-indazole derivatives. (Review of regioisomerism issues in indazole alkylation).

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-(Piperidin-3-yloxy)-1H-indazole

[1]

Hazard Identification & Waste Classification

Before disposal, the chemical nature of the waste must be understood to prevent dangerous interactions in the waste stream.

Chemical Profile[2][3]
  • Functional Groups: Secondary amine (piperidine), Indazole (aromatic heterocycle), Ether linkage.

  • Acidity/Basicity: Basic . The piperidine nitrogen (

    
    ) makes this compound a base. It will react exothermically with strong acids.
    
  • Physical State: Typically a white to off-white solid powder.[1]

Waste Classification (RCRA & GHS)

Based on structural analogs (e.g., 5-Amino-1H-indazole), classify this material as follows for disposal purposes:

  • GHS Hazards: Acute Toxicity (Oral) Cat.[2][3] 4; Skin/Eye Irritant Cat.[2] 2/2A; STOT-SE Cat. 3 (Respiratory Irritation).[2][4][5]

  • RCRA Status: Non-listed (unless mixed with listed solvents), but must be treated as Hazardous Chemical Waste due to toxicity and potential environmental impact.

  • Waste Stream: Basic Organic Solid or Basic Organic Liquid (if dissolved).

PropertyClassificationOperational Implication
Reactivity StableAvoid mixing with strong oxidizers (e.g., permanganates) or strong acids (nitric acid) in the waste container.[1]
Toxicity Harmful/IrritantDo not dispose of via sanitary sewer (sink) or regular trash.
Flammability Combustible SolidAvoid generating dust clouds during transfer to waste containers.

Pre-Disposal Handling & Segregation

Core Directive: Segregation is the primary defense against unexpected chemical reactions in waste drums.

Segregation Protocol
  • Isolate from Acids: As a base, this compound must never be placed in a waste container designated for acidic waste (e.g., Piranha etch waste, acid digests). Doing so can generate heat and toxic fumes.[5]

  • Separate Solids from Liquids:

    • Pure Compound: Dispose of as solid waste.

    • Solutions (HPLC/Mother Liquor): Dispose of based on the solvent (e.g., Halogenated vs. Non-Halogenated Organic).

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95 mask or half-face respirator (P100 cartridges) if handling open powder outside a fume hood.[1]

  • Dermal: Nitrile gloves (double-gloving recommended for pure powder) and a lab coat.[1]

  • Ocular: Chemical splash goggles.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired stocks, weigh boats, contaminated gloves, and spill cleanup materials.

  • Containment: Place the solid material into a clear, sealable polyethylene bag (e.g., Ziploc) or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write "this compound" (do not use abbreviations or structural formulas).

    • Constituents: 100%.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed bag/jar into the laboratory's designated Solid Hazardous Waste Drum .

  • Verification: Ensure the drum lid is sealed after addition.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures & HPLC Effluent)

Applicable to: Material dissolved in DMSO, Methanol, Dichloromethane, or Water.

  • Determine the Solvent Base:

    • Halogenated: (DCM, Chloroform)

      
       Use the Halogenated Waste  carboy.
      
    • Non-Halogenated: (Methanol, DMSO, Acetone)

      
       Use the Non-Halogenated Organic  carboy.
      
    • Aqueous: (Buffers, Water)

      
       Use the Aqueous Waste  carboy. Note: Ensure pH is between 5–9 before adding to general aqueous waste, or use a specific "Basic Aqueous" stream.
      
  • Compatibility Check: Ensure the receiving carboy does not contain strong acids or oxidizers.

  • Transfer: Funnel the liquid into the carboy within a fume hood.

  • Rinsing: Triple-rinse the empty reaction vessel with a small volume of compatible solvent and add the rinsate to the same waste carboy.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., methanol or acetone).

  • Deface Labels: Cross out the original label or remove it entirely.

  • Disposal:

    • Rinsate: Dispose of as Liquid Hazardous Waste (Scenario B).

    • Bottle: If glass, place in the "Glass Recycling" or "Broken Glass" bin (depending on facility rules). If plastic, place in regular trash only if triple-rinsed and dry.

Operational Decision Tree (Visual)

The following diagram illustrates the logical flow for determining the correct waste stream for this compound.

DisposalFlowStartWaste Generation:This compoundStateCheckWhat is the physical state?Start->StateCheckSolidSolid Waste(Powder, Gloves, Wipes)StateCheck->SolidPure/Contaminated ItemsLiquidLiquid Waste(Solutions, HPLC Waste)StateCheck->LiquidDissolvedBagDouble Bag in Polyethyleneor Place in HDPE JarSolid->BagSolventCheckIdentify Primary SolventLiquid->SolventCheckLabelSolidLabel: 'Toxic Solid Waste'Bag->LabelSolidBinSolidDispose in SolidHazardous Waste DrumLabelSolid->BinSolidHaloHalogenated(e.g., DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(e.g., MeOH, DMSO)SolventCheck->NonHaloAqueousAqueous(Water, Buffers)SolventCheck->AqueousHaloBinHalogenated Waste CarboyHalo->HaloBinNonHaloBinOrganic Waste CarboyNonHalo->NonHaloBinAqBinAqueous Waste Carboy(Check pH > 5)Aqueous->AqBin

Caption: Logical workflow for segregating this compound waste streams based on physical state and solvent composition.

Emergency Procedures (Spill Response)

In the event of a spill, immediate action is required to minimize exposure and containment breach.

  • Evacuate & Ventilate: If the spill is significant (>5g powder or >100mL solution), evacuate the immediate area and allow aerosols to settle for 15 minutes.

  • PPE Upgrade: Wear a fitted respirator (N95 or P100), safety goggles, and double nitrile gloves.

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1] Do not dry sweep. [1]

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Decontamination: Clean the surface with a soap and water solution. The piperidine moiety is basic; a mild detergent is effective.

  • Disposal: Collect all cleanup materials (pads, towels, gloves) into a heavy-duty plastic bag and dispose of as Solid Hazardous Waste (Scenario A).

References

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-1H-indazole. Retrieved from

  • Thermo Fisher Scientific. (2025).[2][3][5] Safety Data Sheet: 5-Amino-1H-indazole. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 1H-Indazole Properties. Retrieved from [1]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from

  • American Chemical Society. (2023). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.